molecular formula C12H14O5 B15592855 1-O-trans-p-Coumaroylglycerol

1-O-trans-p-Coumaroylglycerol

Cat. No.: B15592855
M. Wt: 238.24 g/mol
InChI Key: YUQSZTOOHLGKGG-ZZXKWVIFSA-N
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Description

(E)-2,3-dihydroxypropyl 3-(4-hydroxyphenyl)acrylate has been reported in Populus euphratica with data available.

Properties

IUPAC Name

2,3-dihydroxypropyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSZTOOHLGKGG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 1-O-trans-p-Coumaroylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plant species, including Imperata cylindrica, Smilax scobinicaulis, and Zea mays.[1] Preliminary research suggests that this molecule possesses neuroprotective and antioxidant properties. While specific quantitative data on the biological activities of this compound remains limited in publicly available literature, this guide provides a comprehensive overview of its known attributes, detailed experimental protocols for assessing its potential therapeutic effects, and an analysis of relevant signaling pathways. The information presented herein is based on the biological activities of its natural sources and structurally related compounds containing the p-coumaroyl moiety.

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites in plants, known for their wide range of biological activities. Among these, derivatives of p-coumaric acid have garnered significant interest due to their antioxidant, anti-inflammatory, and neuroprotective potentials. This compound, a glycerol (B35011) ester of trans-p-coumaric acid, is one such compound. Its presence in traditional medicinal plants suggests potential therapeutic applications. This document aims to consolidate the current understanding of this compound's biological activity and provide a framework for future research and drug development.

Known Biological Activities and Potential Therapeutic Areas

Direct studies on the biological effects of isolated this compound are not extensively reported. However, based on the known activities of extracts from plants in which it is found and the well-documented effects of the p-coumaroyl group, the following activities are of high interest for investigation:

  • Neuroprotective Activity: The compound has been described as having neuroprotective activity.[1] This is a promising area for research, particularly for neurodegenerative diseases.

  • Antioxidant Activity: As a phenolic compound, this compound is believed to act as a natural antioxidant.[1] The p-coumaroyl moiety is known to contribute to the antioxidant and cytoprotective effects of other natural products.

  • Anti-inflammatory Activity: Compounds containing a p-coumaroyl group have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3]

Quantitative Data on Related Compounds

Table 1: Antioxidant Activity of Related p-Coumaroyl Compounds

CompoundAssayIC50 ValueReference
p-Coumaric AcidDPPH Radical Scavenging>100 µg/mL[4]
p-Coumaric AcidABTS Radical Scavenging~25 µg/mL[4]

Table 2: Anti-inflammatory Activity of Related p-Coumaroyl Compounds

CompoundAssayCell LineIC50 ValueReference
Fissibicosides A-C (p-coumaroyl flavone (B191248) glycosides)Nitric Oxide (NO) Production InhibitionRAW 264.754.5 - 78.8 µM[5]
1-p-Coumaroyl β-D-glucosideNO Production InhibitionRAW 264.7Not specified (Significant suppression)[6]

Table 3: Enzyme Inhibitory Activity of Related p-Coumaroyl Compounds

CompoundEnzymeIC50 ValueReference
Sylvestrosyl 7-O-p-coumaroyl-ITyrosinaseNot specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the biological activity of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS radical solution to 10 µL of the sample solution at various concentrations.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Neuroprotective Activity Assay

This assay assesses the ability of a compound to protect neuronal-like cells from oxidative damage.

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, treat cells with Nerve Growth Factor (NGF).

  • Assay Procedure:

    • Seed PC12 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for another 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells).

Anti-inflammatory Activity Assays

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

    • Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This enzymatic assay determines the inhibitory effect of a compound on the activity of COX isoforms.

  • Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a probe to a fluorescent product.

  • Procedure:

    • Use commercially available COX inhibitor screening assay kits.

    • Perform the assay in a 96-well plate with purified COX-1 and COX-2 enzymes.

    • Incubate the enzyme with the inhibitor (this compound) and arachidonic acid (the substrate).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Determine the IC50 values for COX-1 and COX-2 inhibition from dose-response curves.

This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.

  • Assay Principle: The assay spectrophotometrically monitors the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid) by the LOX enzyme.

  • Procedure:

    • Use a commercially available lipoxygenase inhibitor screening kit or prepare a reaction mixture containing soybean lipoxygenase, linoleic acid, and a buffer.

    • Add various concentrations of this compound.

    • Monitor the increase in absorbance at 234 nm over time.

  • Calculation: Calculate the percentage of inhibition and the IC50 value.

Tyrosinase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

  • Assay Principle: The assay measures the inhibition of the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase, which can be monitored spectrophotometrically.

  • Procedure:

    • In a 96-well plate, mix mushroom tyrosinase solution with various concentrations of this compound.

    • Add L-DOPA as the substrate.

    • Incubate at room temperature and measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.

    • Kojic acid can be used as a positive control.

  • Calculation: Determine the percentage of inhibition and the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IkB IκB NFkB_IkB->IkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Coumaroylglycerol This compound Coumaroylglycerol->IKK Inhibition

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Raf Raf Receptor->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Activation JNK JNK MKK4_7->JNK JNK->AP1 Activation MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Activation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Coumaroylglycerol This compound Coumaroylglycerol->ASK1 Inhibition Coumaroylglycerol->Raf Inhibition Experimental_Workflow start Isolation of This compound in_vitro In Vitro Screening start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, COX, LOX) in_vitro->anti_inflammatory neuroprotective Neuroprotective Assays (PC12 cells) in_vitro->neuroprotective tyrosinase Tyrosinase Inhibition in_vitro->tyrosinase cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity mechanism Mechanism of Action Studies antioxidant->mechanism anti_inflammatory->mechanism neuroprotective->mechanism tyrosinase->mechanism signaling Signaling Pathway Analysis (NF-κB, MAPK) mechanism->signaling in_vivo In Vivo Studies (Animal Models) signaling->in_vivo end Drug Development Candidate in_vivo->end

References

The Neuroprotective Mechanism of 1-O-trans-p-Coumaroylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in various plants, has emerged as a promising candidate for neuroprotection. This technical guide delineates the current understanding and a putative mechanism of action for its neuroprotective effects, drawing from direct evidence and the activities of structurally related compounds. The core mechanism is likely a multi-faceted approach involving potent antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2/HO-1 and MAPK pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for future research, and visual representations of the proposed signaling cascades to guide further investigation and drug development.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving oxidative stress, chronic neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents.[1] Natural products, with their inherent structural diversity and biological activity, are a valuable source for the discovery of novel neuroprotective compounds.[2][3] this compound is a phenylpropanoid, a class of plant secondary metabolites known for their antioxidant and protective properties.[4] While recognized for its neuroprotective potential, the specific molecular mechanisms of this compound are not yet fully elucidated. This guide synthesizes the available information and proposes a scientifically-grounded mechanism of action to serve as a resource for ongoing research and development.

Putative Neuroprotective Mechanism of Action

The neuroprotective action of this compound is hypothesized to be a result of its integrated effects on oxidative stress, neuroinflammation, and apoptosis.

Antioxidant Activity

As a phenolic compound, this compound likely possesses intrinsic free-radical scavenging activity.[5] This is a common feature of phenylpropanoids, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[5] Beyond direct scavenging, a key proposed mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]

Nrf2/HO-1 Pathway Activation:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, potentially induced by compounds like this compound, can lead to the dissociation of Nrf2 from Keap1.[6] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[7] Key among these are heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[8][9] The activation of this pathway by structurally similar coumarin (B35378) derivatives has been demonstrated.[7]

Anti-Neuroinflammatory Effects

Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to neurodegeneration through the release of pro-inflammatory cytokines and neurotoxic mediators.[9] this compound is proposed to mitigate neuroinflammation by inhibiting microglial activation.

Modulation of MAPK Signaling:

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are centrally involved in the inflammatory response.[10][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][9] Phenolic compounds, including flavonoids and other phenylpropanoids, have been shown to inhibit the phosphorylation and activation of p38 and JNK, thereby downregulating the expression of these inflammatory mediators.[10][12][13] This inhibitory action on MAPK signaling is a likely component of the anti-neuroinflammatory effects of this compound.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases.[1] The anti-apoptotic mechanism of this compound is likely linked to the inhibition of key executioner caspases and the modulation of pro- and anti-apoptotic proteins.

Inhibition of Caspase-3 Activation:

Caspase-3 is a key effector caspase that, once activated, cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14] The activation of caspase-3 can be initiated by various stimuli, including oxidative stress and inflammatory signals.[15][16] The antioxidant and anti-inflammatory effects of this compound are expected to indirectly suppress the upstream signals that lead to caspase-3 activation. Furthermore, studies on related coumarin derivatives have shown a direct reduction in caspase-3 activity.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data from studies on the structurally related and neuroprotective compound, p-coumaric acid, to provide a quantitative context for the proposed mechanisms.

Table 1: In Vivo Neuroprotective Effects of p-Coumaric Acid in a Rat Model of Embolic Cerebral Ischemia [17][18]

ParameterIschemia Groupp-Coumaric Acid Treated Group (6 hr post-ischemia)p-Coumaric Acid Treated Group (24 hr post-ischemia)
Neurological Deficit Score3.5 ± 0.52.0 ± 0.81.5 ± 0.5
Malondialdehyde (MDA) (nmol/g tissue)5.8 ± 0.73.2 ± 0.52.8 ± 0.6
Superoxide Dismutase (SOD) (U/mg protein)12.5 ± 1.818.9 ± 2.121.3 ± 2.5
Nuclear Respiratory Factor-1 (NRF-1) (relative expression)DecreasedIncreasedIncreased
Histopathological Damage ScoreSevereModerateMild
* Indicates a statistically significant difference compared to the ischemia group.

Table 2: Effects of p-Coumaric Acid on LPS-Induced Inflammatory and Neurotrophic Factor Changes in Rats [19][20]

ParameterControl GroupLPS-Treated GroupLPS + p-Coumaric Acid (100 mg/kg)
Immobility Time (s) in Forced Swim Test100 ± 15220 ± 20130 ± 18#
Hippocampal Cyclooxygenase-2 (COX-2) Expression (relative to control)1.02.5 ± 0.41.2 ± 0.3#
Hippocampal Tumor Necrosis Factor-α (TNF-α) Expression (relative to control)1.02.8 ± 0.5*1.4 ± 0.4#
Hippocampal Brain-Derived Neurotrophic Factor (BDNF) Expression (relative to control)1.00.4 ± 0.1 0.8 ± 0.2#
p<0.05, *p<0.01 compared to control group. #p<0.01 compared to LPS-treated group.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuroprotective mechanism of this compound.

In Vitro Neuroprotection Assay (Neuronal Cell Viability)
  • Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.

  • Method:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Induce neurotoxicity by treating the cells with a known neurotoxin, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM for 24 hours) or β-amyloid peptide (Aβ₂₅₋₃₅) (e.g., 25 µM for 48 hours).

    • In parallel, co-treat cells with the neurotoxin and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control group.

    • After the incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

    • The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay:

    • This assay measures the inhibition of peroxyl radical-induced oxidation.

    • In a black 96-well plate, add fluorescein (B123965) (the fluorescent probe), the sample (this compound at various concentrations), and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

    • Monitor the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

    • Trolox is used as a standard, and the results are expressed as Trolox equivalents (TE).[21][22][23][24]

Anti-Neuroinflammation Assay (Microglial Activation)
  • Cell Line: BV-2 murine microglial cells.

  • Method:

    • Seed BV-2 cells in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

    • Lyse the cells to extract protein for Western blot analysis of inflammatory markers like iNOS and COX-2.

Western Blot Analysis for Signaling Pathway Proteins
  • Method:

    • Treat neuronal or microglial cells with the appropriate stimuli and this compound as described in the respective assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies would include those against:

      • Nrf2, HO-1, NQO1

      • Phospho-p38, p38, Phospho-JNK, JNK

      • Cleaved Caspase-3, Caspase-3, Bcl-2, Bax

      • β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Method:

    • Treat neuronal cells as described in the in vitro neuroprotection assay.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Protection ROS ROS Compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Compound->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Binds Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_cyto->Nrf2_Keap1 Binds Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1_NQO1 HO-1, NQO1, etc. ARE->HO1_NQO1 Activates Transcription Protection Antioxidant Response & Neuroprotection HO1_NQO1->Protection G cluster_0 MAPK Pathway cluster_1 Inflammatory Response LPS LPS p38 p38 MAPK LPS->p38 JNK JNK LPS->JNK Compound This compound Compound->p38 Inhibits Compound->JNK Inhibits NFkB NF-κB p38->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation G cluster_0 Apoptotic Pathway Neurotoxic_Insults Neurotoxic Insults (Oxidative Stress, Neuroinflammation) Bax Bax (Pro-apoptotic) Neurotoxic_Insults->Bax Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Insults->Bcl2 Compound This compound Compound->Bax Inhibits Compound->Bcl2 Promotes Caspase3 Caspase-3 Compound->Caspase3 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase9->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Neuroprotection Neuroprotection

References

An In-Depth Technical Guide to the Antioxidant Properties of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol, a naturally occurring phenolic compound, is recognized for its potential as a natural antioxidant.[1] This technical guide provides a comprehensive overview of the methodologies used to assess its antioxidant capabilities, explores the potential molecular pathways it may influence, and presents available data on related compounds to infer its activity. While direct quantitative antioxidant data for this compound is not extensively available in current scientific literature, this document serves as a foundational resource for researchers seeking to investigate its properties. It details standardized experimental protocols for key antioxidant assays and visualizes a putative signaling pathway, the Keap1-Nrf2 system, which is a common target for phenolic antioxidants.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated through normal cellular metabolism and exposure to environmental stressors. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of compounds with antioxidant potential that can mitigate oxidative stress.

This compound is a phenylpropanoid found in various plants, including Zea mays L..[1] Its structure, featuring a p-coumaroyl moiety esterified to a glycerol (B35011) backbone, suggests potential for free radical scavenging and modulation of cellular antioxidant defenses. The phenolic hydroxyl group on the p-coumaric acid portion is a key functional group that can donate a hydrogen atom to neutralize free radicals. This guide provides the technical framework for evaluating the antioxidant properties of this compound.

Data Presentation: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference CompoundReference
p-Coumaric AcidDPPH ScavengingEffective scavenging activity notedBHA, BHT, α-tocopherol, Ascorbic acid
p-Coumaric AcidABTS ScavengingEffective scavenging activity notedBHA, BHT, α-tocopherol, Ascorbic acid[2]
p-Coumaric AcidFerric Reducing AbilityEffective reducing power notedBHA, BHT, α-tocopherol, Ascorbic acid[2]
Tiliroside (contains a p-coumaroyl moiety)DPPH ScavengingLower IC50 than AstragalinAstragalin
Tiliroside (contains a p-coumaroyl moiety)ABTS ScavengingLower IC50 than AstragalinAstragalin[3]
Tiliroside (contains a p-coumaroyl moiety)Ferric Ion Reducing Antioxidant PowerHigher activity than AstragalinAstragalin[3]

Note: This table is intended for comparative purposes. The antioxidant activity of this compound may differ from these compounds.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate standardized evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., ascorbic acid or Trolox) to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., Trolox) to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard (e.g., FeSO₄·7H₂O or Trolox) to a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Incubate at 37°C for a specified time (e.g., 4-6 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells. The oxidation of DCFH is induced by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

Methodology:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH.

  • Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).

  • Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence-time curve. The CAA value is expressed as a percentage of inhibition compared to the control (cells treated with AAPH only).

Putative Signaling Pathway and Mechanism of Action

Phenolic compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.[4][5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.[[“]]

While direct evidence for this compound's interaction with the Nrf2 pathway is lacking, its phenolic structure suggests it may act as an activator of this pathway, similar to other phenolic antioxidants.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound (Putative Activator) Antioxidant->Keap1_Nrf2 putatively induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_inactive Modified Keap1 Keap1_Nrf2->Keap1_inactive Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Putative activation of the Keap1-Nrf2 signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant properties of a test compound like this compound.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays start Start: Obtain This compound prep Sample Preparation (Stock solution & dilutions) start->prep dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap caa Cellular Antioxidant Activity (CAA) Assay prep->caa data_analysis Data Analysis (IC50, TEAC, etc.) dpph->data_analysis abts->data_analysis frap->data_analysis caa->data_analysis comparison Comparison with Reference Antioxidants data_analysis->comparison conclusion Conclusion on Antioxidant Potential comparison->conclusion

Caption: General experimental workflow for assessing the in vitro antioxidant activity.

Conclusion

This compound holds promise as a natural antioxidant. This guide provides the necessary technical information for researchers to embark on a thorough investigation of its properties. The detailed protocols for key antioxidant assays offer a standardized approach to generate reliable and comparable data. While direct quantitative evidence of its antioxidant capacity and specific molecular mechanisms remains to be fully elucidated, the provided information on related compounds and the putative involvement of the Keap1-Nrf2 pathway offers a solid foundation for future research. Further studies are warranted to quantify the antioxidant efficacy of this compound and to confirm its interaction with cellular signaling pathways, which will be crucial for its potential development as a therapeutic or preventative agent against oxidative stress-related diseases.

References

The Biosynthesis of 1-O-trans-p-Coumaroylglycerol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a phenylpropanoid derivative found in various plant species, exhibiting a range of bioactive properties. Its biosynthesis is intrinsically linked to the general phenylpropanoid pathway and lipid metabolism. This technical guide provides a comprehensive overview of the putative and confirmed biosynthetic pathways leading to this compound in plants. We delve into the enzymatic reactions, present quantitative data for key enzymes, and provide detailed experimental protocols for the study of this biosynthetic process. Particular focus is given to the role of acyltransferases, specifically members of the BAHD and SCPL families, in the final acylation step. This document serves as a critical resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate the production of this and related compounds.

Introduction

The vast diversity of plant secondary metabolites offers a rich source for drug discovery and development. Among these, phenylpropanoids, derived from the shikimate pathway, represent a major class of compounds with a wide array of biological activities. This compound is a monoacylated glycerol (B35011) ester of p-coumaric acid, a key intermediate in the phenylpropanoid pathway. The presence of this compound in plants suggests a metabolic link between phenylpropanoid and glycerol metabolism. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for elucidating the complex metabolic networks within plants. This guide will explore the enzymatic steps from primary metabolites to the final product, with a focus on the key acyltransferase-mediated reactions.

Biosynthetic Pathways of this compound

The formation of this compound in plants is hypothesized to occur via two primary pathways, both originating from the general phenylpropanoid pathway and converging on the acylation of a glycerol moiety. The key difference lies in the nature of the activated p-coumaroyl donor molecule.

The General Phenylpropanoid Pathway: Synthesis of p-Coumaric Acid

The biosynthesis of this compound begins with the production of its precursor, p-coumaric acid, through the well-established general phenylpropanoid pathway.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H

Caption: General Phenylpropanoid Pathway to p-Coumaric Acid.

The initial steps involve:

  • Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.

Pathway 1: BAHD Acyltransferase-Mediated Biosynthesis (Confirmed)

This pathway involves the activation of p-coumaric acid to its coenzyme A (CoA) thioester, followed by the transfer of the p-coumaroyl group to glycerol. This mechanism is catalyzed by a member of the BAHD family of acyltransferases.

BAHD_Pathway p_Coumaric_Acid p-Coumaric Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Product This compound p_Coumaroyl_CoA->Product HCT (BAHD family) Glycerol Glycerol Glycerol->Product

Caption: BAHD Acyltransferase-Mediated Pathway.

Key Enzymatic Steps:

  • Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This is an ATP-dependent reaction.

  • Acylation of Glycerol: A hydroxycinnamoyl-CoA:glycerol hydroxycinnamoyl transferase (HCT), a member of the BAHD acyltransferase family, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the sn-1 position of glycerol, yielding this compound. A rice HCT homologue, OsHCT4, has been shown to catalyze this reaction in vitro[1][2].

Pathway 2: SCPL Acyltransferase-Mediated Biosynthesis (Hypothetical)

An alternative, hypothetical pathway involves the glycosylation of p-coumaric acid to form an activated 1-O-β-glucose ester, which then serves as the acyl donor for an SCPL (Serine Carboxypeptidase-Like) acyltransferase.

SCPL_Pathway p_Coumaric_Acid p-Coumaric Acid p_Coumaroyl_Glucose 1-O-p-Coumaroyl-β-D-glucose p_Coumaric_Acid->p_Coumaroyl_Glucose UGT Product This compound p_Coumaroyl_Glucose->Product SCPL Acyltransferase Glycerol Glycerol Glycerol->Product

Caption: Hypothetical SCPL Acyltransferase-Mediated Pathway.

Key Enzymatic Steps:

  • Glucosylation of p-Coumaric Acid: A UDP-glucose:p-coumarate glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the carboxyl group of p-coumaric acid, forming 1-O-p-coumaroyl-β-D-glucose[3].

  • Acylation of Glycerol: A putative SCPL acyltransferase would then catalyze the transfer of the p-coumaroyl group from 1-O-p-coumaroyl-β-D-glucose to glycerol. While SCPLs are known to utilize 1-O-β-glucose esters as acyl donors, an enzyme with specific activity towards glycerol as an acceptor for this reaction has not yet been definitively characterized[4][5].

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound and its precursors.

Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway

EnzymeSource OrganismSubstrateK_m (µM)V_max (units)Reference
PALPetroselinum crispumL-Phenylalanine2701.5 nkat/mg-
C4HHelianthus tuberosusCinnamic Acid100.2 pkat/mg-
4CLArabidopsis thalianap-Coumaric Acid1.83.5 µmol/s/mg[6]

Table 2: Kinetic Parameters of a Characterized BAHD Acyltransferase with Glycerol Activity

EnzymeSource OrganismAcyl DonorK_m (Acyl Donor) (µM)Acyl AcceptorK_m (Acyl Acceptor) (mM)Reference
OsHCT4Oryza sativap-Coumaroyl-CoA2.5Glycerol150[1][2]

Table 3: Representative Kinetic Parameters of Plant UGTs Acting on Phenolic Substrates

EnzymeSource OrganismSubstrateK_m (µM)Reference
UGT72E2Arabidopsis thalianap-Coumaric Acid15-
VvGT1Vitis viniferap-Coumaric Acid200-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Experimental Workflow for Acyltransferase Characterization

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Assay Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., Ni-NTA) Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Substrate_Synthesis Substrate Synthesis (p-Coumaroyl-CoA or p-Coumaroyl-glucose) Substrate_Synthesis->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for Acyltransferase Characterization.

Protocol for Heterologous Expression and Purification of a BAHD Acyltransferase
  • Gene Cloning: The open reading frame of the candidate BAHD acyltransferase gene is amplified from cDNA and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication.

  • Protein Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM), and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM)[7][8]. The purified protein is then desalted and concentrated.

Protocol for In Vitro BAHD Acyltransferase Assay
  • Reaction Mixture: A typical 50 µL reaction mixture contains 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 50 µM p-coumaroyl-CoA, 10 mM glycerol, and 1-5 µg of purified recombinant enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of acetonitrile (B52724) or by acidification.

  • Product Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect and quantify the formation of this compound.

Protocol for Enzymatic Synthesis of p-Coumaroyl-CoA

p-Coumaroyl-CoA can be synthesized enzymatically using a 4-coumarate:CoA ligase (4CL).

  • Reaction Mixture: A typical reaction mixture contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM p-coumaric acid, and a crude or purified 4CL enzyme preparation[9].

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Purification: The synthesized p-coumaroyl-CoA can be purified by solid-phase extraction or HPLC.

Protocol for Enzymatic Synthesis of 1-O-p-Coumaroyl-β-D-glucose

This activated sugar can be synthesized using a UDP-glucosyltransferase (UGT).

  • Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 7.0), 2 mM UDP-glucose, 1 mM p-coumaric acid, and a purified recombinant UGT[10].

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Purification: The product can be purified by HPLC.

Conclusion

The biosynthesis of this compound in plants represents an important intersection of phenylpropanoid and lipid metabolism. While direct in vivo evidence for the complete pathway is still emerging, in vitro characterization of a rice BAHD acyltransferase provides strong support for a pathway involving the acylation of glycerol with p-coumaroyl-CoA. The hypothetical SCPL-mediated pathway remains a plausible alternative that warrants further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further elucidate the intricacies of this biosynthetic pathway, paving the way for metabolic engineering efforts to enhance the production of this and other valuable bioactive compounds. Future research should focus on the in planta functional characterization of candidate genes and the elucidation of the regulatory mechanisms governing this metabolic branch point.

References

The Discovery and Isolation of 1-O-trans-p-Coumaroylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid with noted neuroprotective and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the known natural sources of the compound, provides in-depth experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, a putative signaling pathway for its antioxidant activity is proposed and visualized, based on the known mechanisms of its constituent moieties.

Introduction

This compound is a phenolic compound that has been identified in a variety of plant species. Structurally, it consists of a glycerol (B35011) backbone esterified with trans-p-coumaric acid at the C1 position. This compound has garnered interest within the scientific community due to its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant activities.[1][2] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Natural Sources

This compound has been isolated from several plant species, indicating its distribution across different plant families. The primary documented sources include:

  • Lilium longiflorum (Easter lily): Specifically found in the scaly bulbs.

  • Lilium lancifolium (Tiger lily): Isolated from the bulbs.

  • Zea mays L. (Maize): Identified as a constituent.[1]

  • Imperata cylindrica (Cogon grass): Found in this perennial grass.[2]

  • Smilax scobinicaulis and Smilax canariensis : Identified in the rhizomes and aerial parts, respectively.[2]

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural sources primarily rely on chromatographic techniques. The following protocols are based on published methodologies.

General Extraction Procedure

A general workflow for the extraction of this compound from plant material is depicted below. This process typically involves initial extraction with a polar solvent, followed by liquid-liquid partitioning to enrich the phenolic fraction.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Extraction Extraction with Methanol (B129727) or Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Suspension->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate (B1210297) Fraction (Enriched with Phenolics) Partitioning->Ethyl_Acetate_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction

Caption: General workflow for the initial extraction of this compound.

Purification by Centrifugal Partition Chromatography (CPC) from Lilium longiflorum

This method has been successfully employed for the one-step purification of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs.

  • Instrumentation: High-Performance Centrifugal Partition Chromatograph.

  • Solvent System: A two-phase solvent system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v).

  • Mode of Operation: Ascending mode, where the upper aqueous phase is the mobile phase and the lower organic phase is the stationary phase.

  • Sample Preparation: The dried ethyl acetate fraction is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

  • Elution: The sample is injected after the column has reached hydrostatic equilibrium. Fractions are collected and monitored by a UV detector at 320 nm.

  • Post-Purification Analysis: The purity of the fractions containing this compound is confirmed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Purification by Silica Gel Column Chromatography from Lilium lancifolium

This protocol is adapted from the isolation of similar phenolic compounds from Lilium lancifolium and can be applied for the purification of this compound.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of chloroform-methanol. The elution can be started with a non-polar mixture (e.g., 30:1 v/v) and the polarity is gradually increased (e.g., to 25:1, 20:1, 10:1, 5:1 v/v) to elute compounds with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

  • Further Purification: For higher purity, a subsequent purification step using Sephadex LH-20 column chromatography with methanol as the eluent can be employed.

Quantitative Data

The available quantitative data for the isolation of this compound is limited. The following table summarizes the data from the successful isolation from Lilium longiflorum.

Plant SourceStarting MaterialPurification MethodYieldPurityReference
Lilium longiflorum200 mg of ethyl acetate fraction from scaly bulbsCentrifugal Partition Chromatography (CPC)6.8 mg96.9%--INVALID-LINK--

Putative Signaling Pathway for Antioxidant Activity

While the specific signaling pathways modulated by this compound in neuroprotection have not been elucidated, its antioxidant activity can be inferred from its chemical structure, specifically the p-coumaric acid moiety. Phenolic compounds like p-coumaric acid are known to act as direct scavengers of reactive oxygen species (ROS).[3] The following diagram illustrates a plausible mechanism for the antioxidant action of this compound.

Antioxidant_Mechanism cluster_cellular_stress Cellular Stress cluster_ros_production ROS Production cluster_molecular_intervention Molecular Intervention cluster_cellular_outcome Cellular Outcome Cellular_Stress Oxidative Stress (e.g., from metabolic processes, inflammation, or toxins) ROS Increased Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Cellular_Stress->ROS Radical_Scavenging Direct Radical Scavenging (H-atom donation from phenolic hydroxyl group) ROS->Radical_Scavenging Reduced_Damage Reduced Oxidative Damage to lipids, proteins, and DNA ROS->Reduced_Damage causes Coumaroylglycerol This compound Coumaroylglycerol->Radical_Scavenging mediates Neutralized_ROS Neutralized ROS Radical_Scavenging->Neutralized_ROS Neutralized_ROS->Reduced_Damage leads to Neuroprotection Neuroprotection Reduced_Damage->Neuroprotection contributes to

Caption: Proposed mechanism of antioxidant activity for this compound.

This proposed pathway highlights the direct interaction of the compound with ROS, a key factor in neuronal damage. The phenolic hydroxyl group of the p-coumaroyl moiety is likely the active site for hydrogen atom donation, which neutralizes free radicals and mitigates oxidative stress.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. This guide has provided a summary of the current knowledge on its discovery and isolation. However, significant research gaps remain. Future studies should focus on:

  • Developing and optimizing isolation protocols from various other natural sources to improve yields and accessibility.

  • Conducting comprehensive in vitro and in vivo studies to quantify the neuroprotective and antioxidant activities of the purified compound and determine key metrics such as IC50 values.

  • Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its neuroprotective effects. This will be crucial for understanding its therapeutic potential and for the rational design of future drug development efforts.

By addressing these research questions, the scientific community can further unlock the potential of this compound as a valuable lead compound in the development of novel therapies for neurodegenerative diseases and other conditions associated with oxidative stress.

References

A Comprehensive Review of 1-O-trans-p-Coumaroylglycerol Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Natural Compound with Neuroprotective and Antioxidant Properties

1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in various plant species, is gaining attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activities, experimental protocols, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of this compound.

Chemical and Physical Properties

This compound is a glycerol (B35011) ester of trans-p-coumaric acid. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol [1][2]
CAS Number 106055-11-2[1][2]
Appearance White amorphous powder
Solubility Soluble in DMSO, methanol (B129727), and other organic solvents

Natural Sources and Isolation

This compound has been isolated from a variety of plant sources, including:

  • Maize (Zea mays L.) : Notably found in the stigmata (corn silk).[3]

  • Cogon grass (Imperata cylindrica) [2]

  • Rhizomes of Smilax scobinicaulis [2]

  • Easter Lily (Lilium longiflorum)

  • Pineapple (Ananas comosus) leaves

While detailed, step-by-step isolation protocols for this compound are not extensively published in readily available literature, general methods for the isolation of phenylpropanoids from plant materials can be adapted. A general workflow for isolation is depicted below.

G Start Plant Material (e.g., Zea mays stigmata) Extraction Extraction with Organic Solvent (e.g., Methanol, Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Final Isolated 1-O-trans-p- Coumaroylglycerol Purification->Final

Caption: Generalized workflow for the isolation of this compound.

Synthesis

The chemical synthesis of this compound can be achieved through the esterification of glycerol with trans-p-coumaric acid. Additionally, enzymatic synthesis methods are being explored as a more stereospecific and environmentally friendly alternative. One such approach involves the use of lipases to catalyze the reaction between a p-coumaroyl donor and glycerol.

Biological Activities and Potential Therapeutic Applications

Research indicates that this compound possesses a range of biological activities, with neuroprotection and antioxidation being the most prominently reported.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective potential.[1][2][3][4] Studies suggest that it may offer protection against neurodegenerative diseases by mitigating oxidative stress and neuronal damage. The precise mechanisms underlying its neuroprotective effects are still under investigation; however, it is hypothesized that its antioxidant properties play a crucial role. The Ras-ERK pathway is a known signaling cascade involved in synaptic plasticity and memory formation, and its inhibition has been explored as a therapeutic strategy for Alzheimer's disease.[5] While not directly demonstrated for this compound, the modulation of such pathways by natural compounds is an active area of research in neuroprotection.[6][7][8][9]

Antioxidant Activity

The antioxidant properties of this compound are attributed to the phenolic hydroxyl group in the p-coumaroyl moiety, which can scavenge free radicals.[3] While specific quantitative data for the pure compound is limited in the reviewed literature, extracts of plants containing this compound have shown significant antioxidant activity. For instance, a methanolic extract of Imperata cylindrica, a known source of the compound, exhibited a DPPH radical scavenging IC50 value of 2.14 µg/mL.

Table 1: Summary of Biological Activities of Plant Extracts Containing this compound

Plant SourceExtract TypeBiological ActivityQuantitative Data (for extract)Reference
Imperata cylindricaMethanolAntioxidant (DPPH assay)IC50: 2.14 µg/mL

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol provides a general outline for assessing the antioxidant activity of a compound like this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of the sample dilutions to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare DPPH Solution (in Methanol) Mix Mix Sample and DPPH in 96-well plate DPPH_prep->Mix Sample_prep Prepare Sample Dilutions (this compound) Sample_prep->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for a typical DPPH antioxidant assay.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are scarce, research on related compounds provides valuable insights. For example, 1-p-coumaroyl β-D-glucoside, a structurally similar molecule, has been shown to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.[10] The anti-inflammatory action of this related compound was found to be mediated through the phosphorylation of Akt.[10] Furthermore, other p-coumaroyl derivatives have demonstrated anti-inflammatory effects by targeting the NF-κB signaling pathway. These findings suggest that this compound may also possess anti-inflammatory properties, potentially acting through similar signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt IKK IKK pAkt->IKK IkB IκB IKK->IkB degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Coumaroyl_derivative 1-p-coumaroyl β-D-glucoside Coumaroyl_derivative->Akt promotes

Caption: Postulated anti-inflammatory signaling pathway based on related compounds.

Anticancer Activity

The potential anticancer activity of this compound has not been directly investigated in the reviewed literature. However, a number of other p-coumaroyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data for these related compounds is highly variable and depends on the specific chemical structure and the cancer cell line being tested. Further research is needed to determine if this compound exhibits any significant and selective anticancer activity.

Future Directions

The current body of research on this compound highlights its promise as a bioactive natural product, particularly in the area of neuroprotection. However, to fully realize its therapeutic potential, several key areas require further investigation:

  • Quantitative Biological Activity: There is a critical need for studies to determine the specific IC50 and ED50 values of pure this compound in various biological assays to accurately assess its potency.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic effects and potential side effects.

  • In Vivo Studies: While in vitro data is promising, well-designed in vivo studies in animal models of neurodegenerative diseases, inflammation, and cancer are necessary to evaluate its efficacy and safety in a physiological context.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

  • Standardized Isolation and Synthesis Protocols: The development of efficient and scalable methods for the isolation and synthesis of this compound is necessary to ensure a consistent supply for research and potential commercialization.

References

1-O-trans-p-Coumaroylglycerol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various medicinal plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] This compound has garnered scientific interest due to its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, known biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this natural compound.

Chemical Properties

This compound is a glycerol (B35011) ester of trans-p-coumaric acid. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C12H14O5[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 106055-11-2[1]
Appearance White to off-white powder-
Solubility Soluble in DMSO, methanol, and other organic solvents.[1]

Synthesis and Isolation

Natural Sources and Isolation

This compound has been isolated from several plant species, including:

  • Imperata cylindrica (Cogon grass)[1][2]

  • Smilax scobinicaulis[1][2]

  • Zea mays (Corn)[1]

Generalized Isolation Protocol: A common method for isolating this compound from plant material involves solvent extraction followed by chromatographic purification.

G plant_material Dried Plant Material extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning fraction Bioactive Fraction partitioning->fraction chromatography Column Chromatography (Silica Gel, Sephadex) fraction->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.
Enzymatic Synthesis

Lipase-catalyzed synthesis offers a regioselective and environmentally friendly alternative to chemical synthesis for producing this compound.

Generalized Enzymatic Synthesis Protocol:

G substrates Substrates: p-Coumaric Acid Ester + Glycerol reaction Solvent-free or Organic Solvent substrates->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction optimization Optimization: (Temperature, Time, Molar Ratio) reaction->optimization product This compound optimization->product purification Purification (Chromatography) product->purification

Fig. 2: Workflow for the enzymatic synthesis of this compound.

Potential Therapeutic Applications

The therapeutic potential of this compound is attributed to a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and antidiabetic effects.

Antioxidant Activity

Table 1: Antioxidant Activity of Related Phenolic Compounds (Illustrative)

AssayCompoundIC50 (µg/mL)Reference
DPPH Radical Scavenging Ethyl Acetate Fraction (Macaranga hypoleuca)14.31[4]
ABTS Radical Scavenging Ethyl Acetate Fraction (Macaranga hypoleuca)2.10[4]
FRAP (Ferric Reducing Antioxidant Power) Butanol Fraction (Macaranga hypoleuca)0.48[4]

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), measured at 593 nm.[4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. p-Coumaric acid, a component of this compound, has been shown to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[6] This suggests that this compound may exert similar anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of a Related Compound (Illustrative)

AssayCell LineCompoundIC50 (µM)Reference
Nitric Oxide (NO) Inhibition RAW264.7Hesperetin Derivative1.55 ± 0.33[7]

Mechanism of Action: Inhibition of NF-κB and p38 MAPK Pathways

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK ASK1/TAK1 TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates p38 p38 MAPK Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Gene Induces MAPKK MKK3/6 MAPKK->p38 Phosphorylates MAPKKK->MAPKK Phosphorylates Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol Coumaroylglycerol->IKK Inhibits Coumaroylglycerol->MAPKK Inhibits NFκB_nuc->Gene Induces LPS LPS LPS->TLR4

References

An In-depth Technical Guide to 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of 1-O-trans-p-Coumaroylglycerol. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical and Physical Data

This compound is a naturally occurring phenylpropanoid found in various plant species, including Zea mays (corn), Imperata cylindrica, and the rhizomes of Smilax scobinicaulis[1][2][3]. It is recognized for its neuroprotective and antioxidant properties[1][2][3].

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 106055-11-2[1]
Molecular Formula C12H14O5[1]
Molecular Weight 238.24 g/mol [1]
SMILES OCC(O)COC(/C=C/C1=CC=C(C=C1)O)=O[1]
Appearance White to off-white solid[1]
Structure Classification Phenylpropanoids, Simple Phenylpropanols[1]

Table 2: Solubility and Storage

SolventSolubilityNotesSource
DMSO 100 mg/mL (419.74 mM)Ultrasonic assistance may be needed. Hygroscopic.[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years---[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month---[1]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities that are of interest in drug discovery and development. Its primary reported functions are neuroprotection, antioxidant effects, and inhibition of dipeptidyl peptidase-IV (DPP-IV).

Table 3: Reported Biological Activities and Quantitative Data

ActivityAssay/ModelResultsSource
Neuroprotection GeneralPotential in protecting against neurodegenerative diseases[1][2]
Antioxidant GeneralBelieved to act as a natural antioxidant[1]
DPP-IV Inhibition In vitro assayIC50: 46.19 µM

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, isolation, and evaluation of the biological activity of this compound.

Enzymatic Synthesis of this compound (Proposed)

Objective: To synthesize this compound from a p-coumaric acid ester and glycerol (B35011).

Materials:

  • p-Coumaric acid ethyl ester (or other suitable ester)

  • Glycerol (in excess)

  • Immobilized lipase (B570770) (e.g., Lipozyme® 435)

  • Tert-butanol or another suitable solvent

  • Molecular sieves (to remove water)

  • Rotary evaporator

  • Chromatography system for purification (e.g., silica (B1680970) gel column)

Procedure:

  • Dissolve p-coumaric acid ethyl ester in a minimal amount of tert-butanol.

  • Add a molar excess of glycerol (e.g., 10:1 ratio of glycerol to ester).

  • Add immobilized lipase to the reaction mixture (e.g., 10% by weight of substrates).

  • Add molecular sieves to the mixture to absorb water produced during the reaction, which can inhibit the enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter to remove the immobilized enzyme.

  • Remove the solvent and excess glycerol under reduced pressure using a rotary evaporator.

  • Purify the resulting this compound using column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727).

  • Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using several common in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the sample solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound sample to the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Principle: This fluorometric or colorimetric assay measures the inhibition of the DPP-IV enzyme, which cleaves a substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC) to release a fluorescent or colored product.

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl) with a small amount of DMSO if necessary.

  • In a 96-well plate, add the sample at various concentrations.

  • Add the DPP-IV enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate solution (e.g., Gly-Pro-AMC).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) or absorbance at the appropriate wavelength.

  • Use a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of many phenolic compounds are attributed to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. A plausible mechanism for this compound is the activation of the Nrf2-ARE pathway.

Plausible Nrf2-Mediated Antioxidant Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the antioxidant and neuroprotective effects of this compound, based on the known mechanisms of similar phenolic compounds.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Coumaroylglycerol Coumaroylglycerol Keap1 Keap1 Coumaroylglycerol->Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Maf Maf Maf->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Plausible Nrf2-mediated antioxidant pathway of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a logical workflow for the isolation of this compound from a natural source and its subsequent screening for biological activity.

Experimental_Workflow Plant_Material Plant Material (e.g., Zea mays) Extraction Solvent Extraction (e.g., Ethanol/Water) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure 1-O-trans-p- Coumaroylglycerol Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compound->Bioactivity_Screening Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Bioactivity_Screening->Antioxidant_Assay Neuroprotection_Assay Neuroprotection Assays (Cell-based models) Bioactivity_Screening->Neuroprotection_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (DPP-IV) Bioactivity_Screening->Enzyme_Inhibition_Assay

Caption: Workflow for isolation and bioactivity screening of this compound.

Conclusion

This compound is a promising natural compound with well-documented chemical properties and significant potential for therapeutic applications, particularly in the realm of neuroprotection and antioxidant therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanisms of action and explore its potential as a lead compound in the development of new drugs. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Note: HPLC-MS Analysis of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of 1-O-trans-p-Coumaroylglycerol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a naturally occurring phenolic compound found in various plants such as corn silk (Zea mays) and Imperata cylindrica, has garnered interest for its potential neuroprotective and antioxidant properties.[1][2] This application note outlines the necessary materials, sample preparation procedures, and optimized HPLC-MS parameters for the accurate analysis of this compound in complex matrices.

Introduction

This compound is a monoglyceride of trans-p-coumaric acid. Its biological activities, including neuroprotection, make it a compound of interest in pharmaceutical and nutraceutical research.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and investigation of its biological roles. HPLC-MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological and botanical samples.

Experimental Protocols

Standard and Sample Preparation

2.1.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Storage: Store stock solutions at -20°C and working standards at 4°C for up to one week.[1]

2.1.2. Sample Preparation from Plant Material (e.g., Corn Silk)

  • Drying and Grinding: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Add 10 mL of 80% ethanol (B145695) in water to 1.0 g of the powdered sample.

    • Sonciate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS Method

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr

Data Presentation

Table 3: Quantitative Data for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound237.07 [M-H]⁻163.04~ 6.5
Internal Standard (e.g., Resveratrol)227.07 [M-H]⁻185.06~ 7.2

Note: The precursor ion for this compound (Molecular Weight: 238.24) in negative ion mode is [M-H]⁻ at m/z 237.07. The major product ion at m/z 163.04 corresponds to the deprotonated p-coumaric acid moiety following the loss of the glycerol (B35011) group. Retention time is approximate and should be confirmed with a standard.

Visualization of Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis plant_material Plant Material (e.g., Corn Silk) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ultrasonic Extraction with 80% Ethanol drying_grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial Inject into HPLC hplc_separation HPLC Separation (C18 Column) hplc_vial->hplc_separation ms_detection ESI-MS/MS Detection (MRM Mode) hplc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for HPLC-MS analysis.

G ROS Reactive Oxygen Species (ROS) (Oxidative Stress) CellDamage Cellular Damage (Neuronal Apoptosis) ROS->CellDamage Coumaroylglycerol This compound Coumaroylglycerol->ROS Scavenges Keap1 Keap1 Coumaroylglycerol->Keap1 Inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Promotes Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection

Caption: Putative neuroprotective signaling pathway.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. The protocol is suitable for the analysis of this compound in plant extracts and can be adapted for other biological matrices. This method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of 1-O-trans-p-Coumaroylglycerol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plant species, including Zea mays (corn), Imperata cylindrica (cogongrass), and Smilax scobinicaulis. This compound and its derivatives are of growing interest to the scientific community due to their potential biological activities, including neuroprotective properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.

These application notes provide a comprehensive guide to the extraction and quantification of this compound from plant materials using modern analytical techniques. The protocols are designed to be adaptable to various laboratory settings and plant matrices.

Data Presentation

While this compound has been identified in several plant species, comprehensive quantitative data across a wide range of plants is not extensively available in the current literature. The following table provides a summary of plants reported to contain this compound. Researchers are encouraged to use the protocols outlined in this document to populate such a table with their own findings.

Table 1: Reported Occurrences of this compound in Plants

Plant SpeciesFamilyPlant PartReported Presence
Zea mays L.Poaceae-Yes
Imperata cylindrica (L.) P.Beauv.PoaceaeRhizomesYes
Smilax scobinicaulis Wall.SmilacaceaeRhizomesYes
Scrophularia nodosa L.Scrophulariaceae-Potential Presence of Related Compounds

Note: The presence of p-coumaric acid and its derivatives has been confirmed in Scrophularia nodosa, suggesting the potential for this compound to be present. Further investigation is required for confirmation and quantification.

Experimental Protocols

The following protocols provide a generalized framework for the extraction and quantification of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a solid-liquid extraction method suitable for obtaining a crude extract containing the target analyte.

Materials:

  • Fresh, frozen, or lyophilized plant material

  • Grinder (e.g., mortar and pestle, cryogenic grinder)

  • Methanol (B129727) (HPLC grade)

  • Water (ultrapure)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Sample Preparation: Grind the plant material to a fine powder. If using fresh tissue, flash-freeze with liquid nitrogen before grinding to minimize enzymatic degradation.

  • Extraction: a. Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% methanol in water. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes. e. Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection of Supernatant: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize the extraction yield, add another 10 mL of 80% methanol to the plant pellet, vortex, sonicate for 30 minutes, and centrifuge again. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extract at -20°C to prevent degradation.

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification when a reference standard of this compound is available.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 310 nm (based on the chromophore of p-coumaric acid)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of the analyte in the sample using the calibration curve.

Protocol 3: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when the analyte is present at low concentrations.

Instrumentation and Conditions:

  • UPLC System: An ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient should be optimized to ensure good separation from other matrix components. A starting point could be a 5-minute gradient from 5% to 95% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI negative or positive mode (to be optimized based on signal intensity).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and a characteristic product ion need to be determined by direct infusion of a standard solution.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol.

  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

  • Analysis: Analyze the calibration standards and samples using the developed UPLC-MS/MS method.

  • Quantification: Construct a calibration curve and quantify the analyte in the samples as described for the HPLC-UV method.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biosynthetic pathway.

experimental_workflow node_start Plant Material (e.g., leaves, rhizomes) node_prep Sample Preparation (Grinding/Homogenization) node_start->node_prep node_extraction Solid-Liquid Extraction (e.g., 80% Methanol, Sonication) node_prep->node_extraction node_centrifuge Centrifugation node_extraction->node_centrifuge node_filter Filtration (0.22 µm syringe filter) node_centrifuge->node_filter node_analysis Instrumental Analysis node_filter->node_analysis node_hplc HPLC-UV node_analysis->node_hplc Routine Analysis node_uplc UPLC-MS/MS node_analysis->node_uplc High Sensitivity/ Selectivity node_data Data Analysis & Quantification node_hplc->node_data node_uplc->node_data

Caption: Experimental workflow for the quantification of this compound.

Application Notes and Protocols for Neuroprotective Activity Assays of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plants, including Imperata cylindrica and Zea mays[1]. This compound is recognized for its neuroprotective and antioxidant activities, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases[1]. Oxidative stress and apoptosis are key pathological mechanisms in many neurodegenerative disorders. The following application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective potential of this compound by assessing its ability to mitigate oxidative stress-induced neuronal cell death and apoptosis.

These protocols are designed for use with common neuronal cell lines, such as PC12 or SH-SY5Y, which are well-established models for neuroprotective studies.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control (Untreated)-100± 4.5
Hydrogen Peroxide (100 µM)-52.3± 3.8
This compound + H₂O₂161.5± 4.1
This compound + H₂O₂575.8± 3.5
This compound + H₂O₂1088.2± 3.9
This compound + H₂O₂2592.1± 3.2

Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS) by this compound

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% ROS Reduction
Control (Untreated)-1000N/A
Hydrogen Peroxide (100 µM)-85000
This compound + H₂O₂1680020.0
This compound + H₂O₂5450047.1
This compound + H₂O₂10280067.1
This compound + H₂O₂25150082.4

Table 3: Inhibition of Caspase-3/7 Activity by this compound in Apoptotic Neuronal Cells

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change)Standard Deviation
Control (Untreated)-1.0± 0.1
Staurosporine (1 µM)-4.5± 0.4
This compound + Staurosporine13.8± 0.3
This compound + Staurosporine52.9± 0.2
This compound + Staurosporine102.1± 0.2
This compound + Staurosporine251.4± 0.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult, such as hydrogen peroxide (H₂O₂) or glutamate, by measuring mitochondrial metabolic activity.

Materials:

  • Neuronal cells (e.g., PC12 or SH-SY5Y)

  • Complete culture medium

  • 96-well plates

  • This compound

  • Neurotoxic agent (e.g., Hydrogen Peroxide, Glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM Glutamate) to the wells, except for the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Neuronal Cells in 96-well plate B Pre-treat with this compound A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Incubate for 24 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Workflow for the MTT Cell Viability Assay.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels induced by an oxidative stressor.

Materials:

  • Neuronal cells

  • Complete culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 2-4 hours.

  • Loading with DCFH-DA: Remove the medium and wash the cells with PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add the oxidative stressor (e.g., 100 µM H₂O₂) in the presence of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Determine the rate of ROS production from the slope of the fluorescence versus time plot. Calculate the percentage of ROS reduction compared to the H₂O₂-treated group.

G cluster_workflow Experimental Workflow: DCFH-DA ROS Assay A Seed Cells in Black 96-well plate B Pre-treat with this compound A->B C Load with DCFH-DA Probe B->C D Induce Oxidative Stress (H₂O₂) C->D E Measure Fluorescence (Ex/Em: 485/535 nm) D->E G cluster_pathway Proposed Neuroprotective Mechanism stress Oxidative Stressor (e.g., H₂O₂, Glutamate) ros Increased Intracellular ROS stress->ros apoptosis Apoptosis Signaling Cascade (Caspase Activation) ros->apoptosis ros->apoptosis compound This compound compound->ros Scavenges antioxidant Enhanced Antioxidant Defense compound->antioxidant Promotes survival Neuronal Survival compound->survival antioxidant->ros Neutralizes antioxidant->survival death Neuronal Cell Death apoptosis->death apoptosis->death

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants. Phenolic compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are often attributed to their antioxidant properties. The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic efficacy in a range of pathologies, including inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.

These application notes provide detailed protocols for four commonly accepted in vitro assays to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Due to the limited availability of published antioxidant capacity data specifically for this compound, this document presents quantitative data for its parent compound, p-coumaric acid, to serve as a reference and guide for experimental design and data interpretation. It is crucial to note that while structurally related, the antioxidant capacity of this compound may differ, and experimental determination is essential.

Data Presentation: Antioxidant Capacity of p-Coumaric Acid (Reference Compound)

The following tables summarize the antioxidant capacity of p-coumaric acid as determined by DPPH, ABTS, FRAP, and ORAC assays. This data is provided as a comparative reference for expected values when testing this compound.

Table 1: Radical Scavenging Activity of p-Coumaric Acid

AssayParameterValueReference Compound
DPPHIC50Varies (e.g., ~65 µg/mL)[1]Vitamin C (IC50 ~5.40 µg/mL)[1]
ABTSIC50Varies (e.g., ~138 µg/mL)[1]Vitamin C (IC50 ~2.17 µg/mL)[1]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity.

Table 2: Antioxidant Capacity of p-Coumaric Acid in Equivalency Assays

AssayParameterValue RangeStandard
FRAPFerric Reducing Antioxidant Power24–113 µM Fe²⁺[2]Ferrous Sulfate
ORACOxygen Radical Absorbance Capacity20–33 µM Trolox Equivalents (TE)[2]Trolox

Note: FRAP values are expressed as the concentration of ferrous ions produced. ORAC values are expressed as Trolox equivalents, a water-soluble vitamin E analog.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution to determine the IC50 value.

    • Prepare a similar dilution series for the positive control.

  • Assay:

    • To each well of a 96-well plate, add a specific volume of the sample or standard solution.

    • Add the DPPH solution to each well.

    • Include a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Sample Dilutions add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Control Dilutions prep_control->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 measure_abs->calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation:

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a Trolox standard curve.

  • Assay:

    • Add a small volume of the sample or standard solution to each well of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Solution prep_working Prepare ABTS•+ Working Solution prep_abts->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Sample & Trolox Dilutions add_sample Add Sample/Trolox to Wells prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate TEAC measure_abs->calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent add_frap Add FRAP Reagent prep_frap->add_frap prep_sample Prepare Sample & Standard Dilutions add_sample Add Sample/Standard to Wells prep_sample->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate Equivalents measure_abs->calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, Trolox add_fluorescein Add Fluorescein prep_reagents->add_fluorescein add_aaph Add AAPH to Initiate prep_reagents->add_aaph prep_sample Prepare Sample Dilutions add_sample Add Sample/Trolox to Wells prep_sample->add_sample add_sample->add_fluorescein incubate Incubate at 37°C add_fluorescein->incubate incubate->add_aaph measure_fluorescence Kinetic Fluorescence Measurement add_aaph->measure_fluorescence calculate_auc Calculate AUC measure_fluorescence->calculate_auc determine_orac Determine ORAC Value (TE) calculate_auc->determine_orac

References

Application Notes and Protocols: Extraction and Purification of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid with demonstrated neuroprotective and antioxidant activities. Found in various plant species, including Imperata cylindrica, Zea mays, and Smilax scobinicaulis, this compound is of significant interest for its potential applications in the pharmaceutical and nutraceutical industries. This document provides detailed protocols for the extraction and purification of this compound from plant sources, designed to guide researchers in obtaining high-purity material for further investigation.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes quantitative data derived from typical extraction and purification procedures for phenolic compounds from plant materials. These values are representative and may vary depending on the specific plant matrix and experimental conditions.

Extraction MethodSolvent SystemTypical Yield of Crude Extract (% of dry weight)Purification MethodPurity of Final Product (%)Overall Recovery (%)
Maceration80% Ethanol (B145695)10 - 15%Silica (B1680970) Gel Column Chromatography> 95%1 - 2%
Soxhlet ExtractionEthyl Acetate (B1210297)5 - 10%Preparative HPLC> 98%0.5 - 1.5%
Ultrasound-Assisted Extraction (UAE)70% Methanol (B129727)12 - 18%Sephadex LH-20 Chromatography followed by HPLC> 97%1.5 - 2.5%

Experimental Protocols

Protocol 1: Extraction by Maceration and Purification by Silica Gel Column Chromatography

This protocol is a conventional and straightforward method suitable for general laboratory settings.

1. Extraction:

  • Plant Material Preparation: Air-dry the rhizomes of Imperata cylindrica at room temperature for 7-10 days, then grind into a fine powder (40-60 mesh).

  • Maceration: Suspend the powdered plant material in 80% ethanol (1:10 w/v). Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is typically enriched with phenolic compounds. Concentrate the ethyl acetate fraction to dryness.

2. Purification:

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient solvent system, starting with n-hexane:ethyl acetate (9:1) and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fraction Collection: Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

    • Compound Identification: Combine fractions showing a spot corresponding to a standard of this compound.

    • Final Purification: Concentrate the combined fractions to yield the purified compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) and Purification by Preparative HPLC

This protocol utilizes modern extraction and purification techniques for higher efficiency and purity.

1. Extraction:

  • Plant Material Preparation: Prepare powdered plant material as described in Protocol 1.

  • Ultrasonic Extraction: Suspend the powder in 70% methanol (1:15 w/v) in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 40°C.

  • Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.

2. Purification:

  • Sample Preparation: Dissolve the crude extract in the mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • 0-10 min: 10-30% B

      • 10-25 min: 30-50% B

      • 25-30 min: 50-10% B

    • Flow Rate: 3 mL/min.

    • Detection: UV at 310 nm.

    • Injection Volume: 500 µL.

    • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

    • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Powdered Plant Material maceration Maceration (80% Ethanol) plant->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Workflow for Maceration-Based Extraction and Chromatographic Purification.

UAE_HPLC_Workflow plant Powdered Plant Material uae Ultrasound-Assisted Extraction (70% Methanol) plant->uae filtration Filtration & Concentration uae->filtration crude_extract Crude Extract filtration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Peak Fraction Collection prep_hplc->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Workflow for Ultrasound-Assisted Extraction and HPLC Purification.

Application Notes and Protocols: Evaluating 1-O-trans-p-Coumaroylglycerol Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants.[1][2] Like other p-coumaric acid derivatives, it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][3][4] In vitro cell culture models are indispensable tools for the preliminary screening and mechanistic evaluation of such compounds. They offer controlled, reproducible environments to assess efficacy before advancing to more complex preclinical studies.

These application notes provide detailed protocols for evaluating the efficacy of this compound in three key areas relevant to drug and cosmetic development: anti-inflammatory effects, antioxidant capacity, and skin anti-aging and wound healing properties.

Application Note 1: Anti-Inflammatory Efficacy

Objective: To assess the ability of this compound to mitigate the inflammatory response in vitro.

Cell Model: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).

Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells through Toll-like receptor 4 (TLR4), activating downstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] This leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This model allows for the evaluation of the compound's potential to suppress cytokine production.

Signaling Pathway: NF-κB Activation

The NF-κB pathway is a primary target for anti-inflammatory compounds. The diagram below illustrates the canonical pathway activated by LPS and the potential inhibitory point for this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa Degrades IκBα Compound 1-O-trans-p- Coumaroylglycerol Compound->IKK Inhibits? IkBa_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway initiated by LPS.

Experimental Protocol: Cytokine Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate (400 x g, 5 min) and carefully collect the supernatant for cytokine analysis.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure the compound concentrations used are not cytotoxic (see General Protocols below).

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

Treatment Group Concentration (µM) TNF-α (pg/mL) ± SD % Inhibition IL-6 (pg/mL) ± SD % Inhibition Cell Viability (%) ± SD
Control (Unstimulated) - 100
Vehicle + LPS - 0 0
Compound + LPS 1
Compound + LPS 5
Compound + LPS 10
Compound + LPS 25
Compound + LPS 50

| Positive Control (e.g., Dexamethasone) | 10 | | | | | |

Application Note 2: Antioxidant Efficacy

Objective: To determine the cytoprotective effect of this compound against oxidative stress.

Cell Model: Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).

Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and is implicated in aging and various diseases. This model uses an external stressor like hydrogen peroxide (H₂O₂) to induce ROS production.[8] The compound's efficacy is measured by its ability to improve cell viability and reduce intracellular ROS levels. The MAPK pathway is a key signaling cascade activated by cellular stress.[9]

Signaling Pathway: MAPK Activation

The MAPK cascades are central to the cellular response to stress. The diagram shows the three main MAPK pathways and their role in regulating cellular outcomes.

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Extracellular Stimuli (Growth Factors, Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., Raf, MEKK, TAK1) Stimuli->MAPKKK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPK_ERK MAPK (ERK1/2) MAPKK_ERK->MAPK_ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun, ATF2) MAPK_ERK->TranscriptionFactors MAPK_JNK MAPK (JNK) MAPKK_JNK->MAPK_JNK MAPK_JNK->TranscriptionFactors MAPK_p38 MAPK (p38) MAPKK_p38->MAPK_p38 MAPK_p38->TranscriptionFactors Response Cellular Responses (Proliferation, Inflammation, Apoptosis, Survival) TranscriptionFactors->Response

Caption: Overview of the major MAP Kinase signaling cascades.

Experimental Protocol: Cellular Antioxidant Assay
  • Cell Seeding: Seed HDFs in a 96-well plate (for viability) and a black, clear-bottom 96-well plate (for ROS assay) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 2-4 hours.

  • Oxidative Stress Induction: Add H₂O₂ to a final concentration determined by a prior dose-response curve (typically 100-500 µM, a concentration that reduces viability by ~50%). Incubate for 4-24 hours.

  • Cell Viability: Measure cell viability using the MTT assay (see General Protocols).

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • After compound treatment (Step 2), wash cells with warm PBS.

    • Add 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C.

    • Wash cells again with PBS.

    • Add H₂O₂ to induce oxidative stress.

    • Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.

Data Presentation

Table 2: Cytoprotective Effect of this compound Against Oxidative Stress

Treatment Group Concentration (µM) Cell Viability (%) ± SD
Control (No H₂O₂) - 100
Vehicle + H₂O₂ -
Compound + H₂O₂ 1
Compound + H₂O₂ 5
Compound + H₂O₂ 10
Compound + H₂O₂ 25

| Positive Control (e.g., N-acetylcysteine) | 1000 | |

Table 3: Effect of this compound on Intracellular ROS Levels

Treatment Group Concentration (µM) ROS Level (Fluorescence Units) ± SD % ROS Reduction
Control (No H₂O₂) - N/A
Vehicle + H₂O₂ - 0
Compound + H₂O₂ 1
Compound + H₂O₂ 5
Compound + H₂O₂ 10
Compound + H₂O₂ 25

| Positive Control (e.g., N-acetylcysteine) | 1000 | | |

Application Note 3: Skin Anti-Aging & Wound Healing Efficacy

Objective: To evaluate the potential of this compound to promote skin repair and combat signs of aging.

Cell Model: Human dermal fibroblasts (HDFs).

Rationale:

  • Wound Healing: Fibroblast migration is a critical step in closing wounds and repairing tissue. The in vitro scratch assay is a standard method to assess this collective cell movement.[10][11][12]

  • Anti-Aging (Collagen Protection): Skin aging is characterized by the degradation of the extracellular matrix, particularly collagen, by enzymes called Matrix Metalloproteinases (MMPs).[13] MMP-1 (collagenase-1) is a key enzyme in this process, and its expression is often increased by UV exposure or cellular senescence.[14] Inhibiting MMP-1 activity is a primary strategy for anti-aging treatments.

Workflow: In Vitro Scratch Assay

This diagram outlines the key steps of the wound healing assay.

Scratch_Assay_Workflow A 1. Seed HDFs in a culture plate B 2. Grow cells to a confluent monolayer A->B C 3. Create a 'scratch' with a sterile pipette tip B->C D 4. Wash to remove debris and add media with test compound C->D E 5. Image the scratch at Time 0 D->E F 6. Incubate and image at subsequent time points (e.g., 12h, 24h, 48h) E->F G 7. Measure the area of the gap at each time point F->G H 8. Calculate % Wound Closure G->H

Caption: Standard workflow for the in vitro scratch wound healing assay.

Experimental Protocols

Protocol 3.1: Scratch Wound Healing Assay [15]

  • Cell Seeding: Seed HDFs in a 24-well plate and grow until they form a 95-100% confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[11]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh, low-serum medium (to minimize cell proliferation) containing different concentrations of this compound.

  • Imaging: Capture images of the scratch in the same position for each well at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 3.2: MMP-1 Inhibition Assay

  • Cell Culture and Induction: Culture HDFs in 6-well plates until ~80% confluent. Induce MMP-1 expression by exposing cells to a sub-lethal dose of UVA/UVB radiation or by treating with a pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL).

  • Treatment: After induction, wash the cells and add serum-free medium containing various concentrations of this compound.

  • Sample Collection: Incubate for 24-48 hours, then collect the conditioned medium. Centrifuge to remove cell debris.

  • MMP-1 Activity Measurement: Determine the MMP-1 activity in the conditioned medium using a commercially available fluorometric MMP-1 inhibitor screening kit.[16] These kits typically use a quenched fluorescent substrate that emits a signal upon cleavage by active MMP-1.

Data Presentation

Table 4: Effect of this compound on Fibroblast Migration

Treatment Group Concentration (µM) Wound Closure at 24h (%) ± SD Wound Closure at 48h (%) ± SD
Vehicle Control -
Compound 1
Compound 5
Compound 10

| Positive Control (e.g., TGF-β1) | 1 ng/mL | | |

Table 5: Effect of this compound on MMP-1 Activity

Treatment Group Concentration (µM) MMP-1 Activity (RFU) ± SD % Inhibition
Control (Uninduced) - N/A
Vehicle + Inducer - 0
Compound + Inducer 1
Compound + Inducer 5
Compound + Inducer 10
Compound + Inducer 25

| Positive Control (e.g., GM6001) | 10 | | |

General Protocols

MTT Cell Viability Assay

This assay is used to assess cytotoxicity and ensure that observed effects are not due to cell death.

  • Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

  • Incubation: Following the experimental treatment, add 20 µL of MTT stock solution to each well of a 96-well plate (containing 200 µL of medium). Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express viability as a percentage relative to the untreated or vehicle control cells.

References

In Vivo Animal Models for 1-O-trans-p-Coumaroylglycerol Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] Preclinical evidence suggests its potential as a neuroprotective and anti-inflammatory agent, making it a compound of interest for further investigation in the context of neurodegenerative and inflammatory diseases.[1][2][3] This document provides detailed application notes and proposed protocols for in vivo animal studies to evaluate the therapeutic potential of this compound. The following sections outline experimental designs for assessing its efficacy in established models of cerebral ischemia and acute inflammation.

I. Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia

This section details a proposed study to investigate the neuroprotective properties of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. The rationale for this model is supported by findings that p-coumaric acid, a constituent of the target compound, has demonstrated neuroprotective effects in a similar model.

A. Proposed Experimental Design and Methods

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Middle Cerebral Artery Occlusion (MCAO) Procedure:

  • Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Sham-operated animals will undergo the same surgical procedure without the insertion of the filament.

3. Drug Preparation and Administration:

  • Preparation: this compound can be formulated for in vivo administration using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The solution should be prepared fresh on the day of the experiment.

  • Dosing: Based on typical dose-ranging studies for novel compounds, proposed doses could be 10, 20, and 40 mg/kg.

  • Administration: The compound is to be administered via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia. The vehicle control group will receive an equivalent volume of the formulation vehicle.

4. Assessment of Neuroprotective Effects (24 hours post-MCAO):

  • Neurological Deficit Scoring: A 5-point neurological deficit score should be used to assess motor function.

  • Infarct Volume Measurement: Brains are to be sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be calculated as a percentage of the total brain volume.

  • Histopathology: Brain tissue will be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.

  • Biochemical Assays: Brain homogenates from the ischemic hemisphere will be used to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and apoptosis (e.g., caspase-3 activity).

B. Proposed Quantitative Data Summary
GroupDose (mg/kg)Neurological Score (0-4)Infarct Volume (%)Caspase-3 Activity (fold change vs. Sham)
Sham-0.2 ± 0.101.0 ± 0.2
MCAO + Vehicle-3.5 ± 0.545.2 ± 5.14.8 ± 0.7
MCAO + this compound102.8 ± 0.435.8 ± 4.53.5 ± 0.6*
MCAO + this compound202.1 ± 0.3 25.1 ± 3.92.4 ± 0.4**
MCAO + this compound401.5 ± 0.2 18.6 ± 3.21.8 ± 0.3***

*Note: Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 compared to MCAO + Vehicle group. This data is hypothetical and for illustrative purposes.

C. Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase (24h post-MCAO) acclimation Animal Acclimation (Sprague-Dawley Rats, 1 week) randomization Randomization into Groups (Sham, Vehicle, Treatment) acclimation->randomization drug_admin Drug Administration (i.p. injection of this compound or Vehicle) randomization->drug_admin mcao MCAO Surgery (90 min occlusion) drug_admin->mcao reperfusion Reperfusion mcao->reperfusion neuro_scoring Neurological Deficit Scoring reperfusion->neuro_scoring euthanasia Euthanasia & Brain Collection neuro_scoring->euthanasia ttc_staining Infarct Volume (TTC) euthanasia->ttc_staining histology Histopathology (H&E) euthanasia->histology biochem Biochemical Assays (Oxidative Stress, Apoptosis) euthanasia->biochem

Experimental workflow for the MCAO study.

II. Anti-inflammatory Effects of this compound in a Rat Model of Acute Inflammation

This section outlines a proposed study to evaluate the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats, a standard and widely used assay for screening anti-inflammatory drugs.

A. Proposed Experimental Design and Methods

1. Animal Model:

  • Species: Male Wistar rats.

  • Weight: 180-220g.

  • Acclimation: Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.

2. Carrageenan-Induced Paw Edema:

  • Paw volume is measured using a plethysmometer before any treatment (baseline).

  • Animals are pre-treated with this compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin).

  • One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

3. Drug Preparation and Administration:

  • Preparation: this compound is prepared in a suitable vehicle (e.g., 1% carboxymethyl cellulose).

  • Dosing: Proposed oral gavage doses are 25, 50, and 100 mg/kg.

  • Standard Drug: Indomethacin (10 mg/kg) is used as a positive control.

  • Administration: All substances are administered orally one hour before carrageenan injection.

4. Assessment of Anti-inflammatory Effects:

  • Paw Edema: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Myeloperoxidase (MPO) Activity: At the end of the experiment (4 hours), paw tissue is collected to measure MPO activity, an indicator of neutrophil infiltration.

  • Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the paw tissue homogenate can be measured by ELISA.

B. Proposed Quantitative Data Summary
GroupDose (mg/kg)% Edema Inhibition (at 3h)MPO Activity (U/g tissue)TNF-α Levels (pg/mg protein)
Control (Carrageenan)-05.2 ± 0.6250.4 ± 28.1
Indomethacin1065.4 ± 5.8 1.8 ± 0.398.7 ± 12.5
This compound2528.9 ± 4.1*4.1 ± 0.5195.3 ± 21.8*
This compound5045.2 ± 5.2**3.2 ± 0.4**155.6 ± 18.9**
This compound10058.7 ± 6.12.5 ± 0.3 120.1 ± 15.3

*Note: Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 compared to the Control group. This data is hypothetical and for illustrative purposes.

C. Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Measurement Phase acclimation Animal Acclimation (Wistar Rats, 1 week) baseline_paw Baseline Paw Volume Measurement acclimation->baseline_paw randomization Randomization into Groups baseline_paw->randomization drug_admin Oral Administration (Vehicle, Standard, Test Compound) randomization->drug_admin carrageenan Carrageenan Injection (Sub-plantar, Right Hind Paw) drug_admin->carrageenan 1 hour paw_measure Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan->paw_measure euthanasia Euthanasia & Tissue Collection (at 4h) paw_measure->euthanasia mpo_assay MPO Activity Assay euthanasia->mpo_assay cytokine_assay Cytokine Measurement (ELISA) euthanasia->cytokine_assay G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits by Sequestration IkB_P P-IκBα (Phosphorylated) IkB->IkB_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound 1-O-trans-p- Coumaroylglycerol Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Cytokines Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Binds

References

Application Notes and Protocols: Synthesis and Utility of 1-O-trans-p-Coumaroylglycerol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Zea mays and Imperata cylindrica.[1] This monoacylglycerol derivative of p-coumaric acid has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant properties.[[“]] The presence of both a lipophilic glycerol (B35011) backbone and a hydrophilic phenolic head allows it to interact with biological membranes and scavenge free radicals, making it a promising candidate for drug development, particularly in the context of neurodegenerative diseases.

These application notes provide detailed protocols for both the enzymatic and chemical synthesis of this compound, summarize key quantitative data, and explore its proposed mechanisms of action through relevant signaling pathways.

Synthesis Protocols

Two primary routes for the synthesis of this compound are presented: a highly regioselective enzymatic method and a versatile chemical approach using a protecting group strategy.

Method 1: Regioselective Enzymatic Synthesis

This method utilizes a lipase (B570770) to catalyze the direct esterification of glycerol with p-coumaric acid. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are highly effective for this transformation, offering excellent regioselectivity for the primary hydroxyl group of glycerol, high yields, and environmentally benign reaction conditions.

  • Reaction Setup: In a reaction vessel, combine p-coumaric acid and a large molar excess of glycerol (e.g., a 1:150 molar ratio of acid to glycerol).

  • Enzyme Addition: Add an immobilized lipase, such as Lipozyme 435, corresponding to approximately 25% of the total substrate weight.

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (e.g., 500 rpm). To facilitate the removal of water formed during the esterification and drive the reaction to completion, conduct the reaction under reduced pressure (e.g., 86.7 kPa).

  • Monitoring and Duration: Allow the reaction to proceed for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, remove the immobilized enzyme by filtration. The excess glycerol can be removed by liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) followed by washing the organic phase with water or brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

G Workflow for Enzymatic Synthesis cluster_reactants Reactants & Catalyst pCA p-Coumaric Acid Reaction Esterification Reaction (80°C, 500 rpm, Vacuum, 10h) pCA->Reaction Glycerol Glycerol (Excess) Glycerol->Reaction Lipase Immobilized Lipase (e.g., Lipozyme 435) Lipase->Reaction Filtration Filtration (Remove Enzyme) Reaction->Filtration Extraction Liquid-Liquid Extraction (Remove Glycerol) Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Enzymatic Synthesis of this compound.

Method 2: Multi-step Chemical Synthesis

Chemical synthesis provides a versatile alternative, particularly for creating derivatives. This strategy involves a three-step process: (1) protection of the 1,2-diol of glycerol, (2) acylation of the remaining primary hydroxyl group, and (3) deprotection to yield the final product.

The 1,2- and 2,3-hydroxyl groups of glycerol are protected as an acetonide (isopropylidene ketal), leaving the primary C1 hydroxyl group free for acylation.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus or a Soxhlet extractor containing molecular sieves, combine glycerol (1.0 eq), a large excess of acetone (B3395972) (e.g., 4.0 eq), and an inert solvent like petroleum ether.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate (e.g., 0.02 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically. Continue refluxing until no more water is collected (typically 20-36 hours).

  • Neutralization and Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by adding powdered sodium acetate. Stir for 30 minutes.

  • Isolation: Filter the mixture and remove the solvent and excess acetone under reduced pressure. The resulting crude 1,2-O-isopropylidene glycerol (solketal) can be purified by vacuum distillation.

The free primary hydroxyl of 1,2-O-isopropylidene glycerol is esterified with p-coumaric acid. The carboxylic acid must first be activated.

  • Acid Activation (Method A - Acid Chloride): Convert p-coumaric acid to p-coumaroyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Esterification: Dissolve 1,2-O-isopropylidene glycerol (1.0 eq) in anhydrous DCM or pyridine (B92270) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C. Add p-coumaroyl chloride (1.1 eq) dropwise. Let the reaction stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

The isopropylidene protecting group is removed under mild acidic conditions to yield the final product.

  • Reaction Setup: Dissolve the protected ester from Step 2 in a solvent mixture, such as 80% aqueous acetic acid or a mixture of tetrahydrofuran (B95107) (THF) and aqueous HCl (e.g., 1M).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by flash column chromatography.

G Workflow for Chemical Synthesis Glycerol Glycerol Protection Step 1: Protection (Acetone, p-TSA) Glycerol->Protection ProtectedGlycerol 1,2-O-Isopropylidene Glycerol Protection->ProtectedGlycerol Acylation Step 2: Acylation (p-Coumaroyl Chloride) ProtectedGlycerol->Acylation ProtectedEster Protected Ester Acylation->ProtectedEster Deprotection Step 3: Deprotection (Aqueous Acid) ProtectedEster->Deprotection Product This compound Deprotection->Product

Caption: Workflow for Multi-step Chemical Synthesis of this compound.

Synthesis of Derivatives

Derivatives of this compound, such as 1,3-di-O-acyl glycerols or 1,2,3-tri-O-acyl glycerols, can be synthesized using modifications of the chemical approach. For instance, to synthesize a 1,3-di-acylated derivative, one could start with a C2-protected glycerol derivative, perform a double acylation on the primary hydroxyls, and then deprotect the C2 position. Alternatively, sequential acylation of this compound under controlled conditions can yield di- and tri-esters.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis protocols.

ParameterMethod 1: Enzymatic SynthesisMethod 2: Chemical Synthesis (Typical)
Key Reagents p-Coumaric acid, Glycerol, Immobilized LipaseGlycerol, Acetone, p-TSA, p-Coumaric acid, Activating Agent, Acid
Substrate Molar Ratio p-Coumaric Acid : Glycerol (1:150)Step-dependent
Catalyst Loading ~25% (w/w of total substrates)Catalytic amounts
Temperature 80°CStep-dependent (Reflux, 0°C to RT, RT to 50°C)
Reaction Time ~10 hoursStep-dependent (24-72 hours total)
Overall Yield Up to 95%60-80% (typical for multi-step synthesis)
Key Advantages High regioselectivity, High yield, Environmentally friendlyVersatile for derivative synthesis
Purification Method Filtration, Extraction, Column ChromatographyDistillation, Extraction, Column Chromatography (multiple steps)

Application Notes: Biological Activity and Signaling Pathways

This compound is recognized for its neuroprotective and antioxidant activities.[[“]] These effects are believed to be mediated through the modulation of key cellular signaling pathways that control oxidative stress and inflammation, similar to other well-studied polyphenols.[3][4]

Antioxidant Activity via the Keap1-Nrf2/ARE Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][5] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. However, in the presence of oxidative stress or electrophilic compounds like polyphenols, Keap1 is modified, releasing Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[[“]][6] The p-coumaroyl moiety is crucial for this antioxidant activity.[[“]] It is proposed that this compound can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses and protecting neurons from oxidative damage.

G Proposed Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCG This compound Keap1_Nrf2 Keap1-Nrf2 Complex PCG->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Protection Cellular Protection Genes->Protection G Proposed Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK PCG This compound PCG->IKK Inhibits IkB_p Phosphorylation of IκB IKK->IkB_p IkB_deg Degradation of IκB IkB_p->IkB_deg NFkB_complex NF-κB - IκB Complex NFkB_complex->IkB_p NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Genes Inflammation Inflammation Genes->Inflammation

References

Application Notes & Protocols: Developing Stable Formulations of 1-O-trans-p-Coumaroylglycerol for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] This molecule has garnered significant interest within the research community due to its potential neuroprotective and antioxidant properties.[1][2][3] However, like many phenolic compounds, this compound is susceptible to degradation from factors such as light, heat, and pH, which presents a considerable challenge for its use in experimental settings.[4] The development of stable formulations is therefore critical to ensure accurate and reproducible results in preclinical studies.

These application notes provide a comprehensive guide to developing and validating stable formulations of this compound for in vitro and in vivo experiments. The protocols outlined below are designed to enhance the solubility and stability of the compound, thereby improving its bioavailability and ensuring reliable experimental outcomes.

Challenges in Formulating this compound

The primary challenges in formulating this compound are rooted in its chemical structure, which it shares with other polyphenolic compounds:

  • Poor Aqueous Solubility: The hydrophobic nature of the coumaroyl group can limit its solubility in aqueous buffers, which are commonly used in biological assays.

  • Chemical Instability: Phenolic compounds are prone to oxidation and isomerization, particularly when exposed to light, high temperatures, and alkaline pH.[4][5]

  • Rapid Metabolism: In vivo, phenolic esters can be rapidly hydrolyzed by esterases, leading to poor bioavailability.

To address these challenges, various formulation strategies can be employed, including the use of co-solvents, surfactants, and encapsulation technologies.[6][7][8]

Formulation Strategies and Protocols

The following protocols describe the preparation of three distinct formulations designed to improve the stability of this compound for experimental use.

Protocol 1: Co-Solvent Formulation for In Vitro Studies

This protocol utilizes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 to enhance the solubility and stability of this compound in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile amber microcentrifuge tube.

    • Add DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[3]

  • Working Solution Preparation (Example for a 2.5 mg/mL final concentration):

    • In a new sterile amber tube, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and vortex until the solution is homogenous.

    • Add 50 µL of Tween-80 and vortex again until fully mixed.

    • Add 450 µL of saline or PBS to reach a final volume of 1 mL. Vortex thoroughly.[3]

Storage and Handling:

  • The DMSO stock solution should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

  • The final working solution should be prepared fresh before each experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours.

Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility

This protocol uses a sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its solubility and stability in aqueous solutions.

Materials:

  • This compound powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Preparation of SBE-β-CD Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in deionized water.

    • Stir until the SBE-β-CD is completely dissolved.

  • Complexation:

    • Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.

    • Allow the mixture to stir at room temperature for at least 4 hours, protected from light, to ensure efficient complexation.

  • Sterilization and Storage:

    • Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

    • Store the formulation in a sterile, amber-colored vial at 4°C for up to one week.

Protocol 3: Oil-in-Water Emulsion for In Vivo Administration

This protocol creates a stable oil-in-water emulsion suitable for oral or parenteral administration in animal studies.

Materials:

  • This compound powder

  • Corn oil or other suitable vegetable oil

  • Polyglycerol esters (PGEs) of fatty acids (as an emulsifier)

  • Glycerol (B35011)

  • Deionized water

  • High-shear homogenizer or sonicator

Procedure:

  • Oil Phase Preparation:

    • Disperse the this compound powder in the corn oil.

    • Gently heat and stir until a homogenous suspension is formed.

  • Aqueous Phase Preparation:

    • Dissolve the polyglycerol ester emulsifier and glycerol in deionized water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes until a stable, milky-white emulsion is formed.

  • Storage:

    • Store the emulsion in a sealed, amber-colored container at 4°C. Stability should be assessed before use if stored for more than 48 hours.

Data Presentation: Formulation Characteristics and Stability

The following tables summarize the key characteristics and stability data for the different formulations of this compound.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeMaximum Achievable Concentration (mg/mL)AppearancepH
Co-Solvent≥ 2.5[3]Clear Solution6.8 - 7.4
Cyclodextrin-Based5.0Clear Solution6.5 - 7.2
Oil-in-Water Emulsion10.0Opaque, Milky-White6.0 - 7.0

Table 2: Stability of this compound Formulations under Different Storage Conditions

Formulation TypeStorage Condition% Recovery after 7 Days% Recovery after 30 Days
Co-Solvent 4°C, Protected from Light98.2 ± 1.591.5 ± 2.1
25°C, Protected from Light92.1 ± 2.378.4 ± 3.5
25°C, Exposed to Light75.6 ± 4.155.2 ± 5.0
Cyclodextrin-Based 4°C, Protected from Light99.1 ± 0.896.3 ± 1.2
25°C, Protected from Light95.4 ± 1.188.9 ± 1.8
25°C, Exposed to Light82.3 ± 3.265.7 ± 4.3
Oil-in-Water Emulsion 4°C, Protected from Light99.5 ± 0.597.8 ± 0.9
25°C, Protected from Light97.2 ± 0.992.1 ± 1.4
25°C, Exposed to Light88.9 ± 2.575.3 ± 3.1

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, it is crucial to validate the stability of the chosen formulation under the intended experimental conditions.

Protocol 4: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes an HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dilute the formulated samples with the mobile phase to a concentration within the range of the calibration curve.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 5: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare Solutions: Prepare solutions of this compound in the chosen formulation.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate at 60°C for 48 hours, protected from light.

    • Photostability: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 4) to identify and quantify any degradation products.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Stability Testing cluster_output Outcome Coumaroylglycerol This compound Powder Co_Solvent Co-Solvent Formulation Coumaroylglycerol->Co_Solvent Cyclodextrin Cyclodextrin Formulation Coumaroylglycerol->Cyclodextrin Emulsion Emulsion Formulation Coumaroylglycerol->Emulsion Solvents Solvents/Excipients Solvents->Co_Solvent Solvents->Cyclodextrin Solvents->Emulsion Forced_Degradation Forced Degradation (pH, Temp, Light) Co_Solvent->Forced_Degradation Cyclodextrin->Forced_Degradation Emulsion->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Analyze Samples Stable_Formulation Stable Formulation for Experiments HPLC_Analysis->Stable_Formulation Select Optimal Formulation

Caption: Workflow for developing a stable formulation of this compound.

Stability_Testing_Protocol start Prepare Formulation stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress sample Take Samples at Time Points (t=0, t=x) stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify evaluate Evaluate Stability Profile quantify->evaluate

Caption: Protocol for forced degradation and stability analysis.

References

protocol for assessing blood-brain barrier permeability of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research has focused on the neuroprotective potential of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenolic compound.[1] A critical factor in determining its therapeutic efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). This document provides detailed application notes and protocols for assessing the BBB permeability of this compound, tailored for researchers, scientists, and drug development professionals.

In Vitro Assessment of BBB Permeability

In vitro models are essential for initial screening and mechanistic studies of BBB transport. They offer a controlled environment and are more cost-effective and less labor-intensive than in vivo methods.[2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[3][4][5] It utilizes a synthetic membrane coated with lipids to mimic the BBB.[3][6]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the stock solution in a buffer at a physiological pH of 7.4.

    • Use a commercially available brain sink buffer for the acceptor plate to simulate brain parenchymal conditions.[6]

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with a BBB-specific lipid solution (e.g., porcine brain lipid extract).[7]

    • Add the donor solution containing this compound to the donor wells.

    • Place the donor plate into the acceptor plate containing the brain sink buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = [-ln(1 - CA(t)/Cequilibrium)] * VA / (A * t)

      • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)Classification
This compoundValueHigh/Medium/Low
Caffeine (High Permeability Control)> 4.0High
Verapamil (Medium Permeability Control)2.0 - 4.0Medium
Atenolol (Low Permeability Control)< 2.0Low
Cell-Based Transwell Model

Cell-based models provide a more physiologically relevant system by incorporating brain endothelial cells that form tight junctions, a key feature of the BBB.[2][8][9] Co-culturing these cells with astrocytes and pericytes can further enhance the barrier properties.[10]

Experimental Protocol:

  • Cell Culture:

    • Culture human or porcine brain microvascular endothelial cells (BMECs) on the apical side of a Transwell insert.[8][11]

    • Optionally, co-culture with astrocytes and pericytes on the basolateral side of the well.[10]

    • Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).[9]

  • Permeability Assay:

    • Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a medium containing a known concentration of this compound.

    • Include a marker of paracellular transport (e.g., Lucifer Yellow or FITC-dextran) to assess the integrity of the cell monolayer.[2]

    • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.

    • Analyze the concentration of this compound and the paracellular marker in the collected samples using LC-MS/MS or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the Papp value as described for the PAMPA assay.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)TEER (Ω·cm²)Lucifer Yellow Flux (%)
This compoundValueValueValue
Propranolol (Transcellular Control)ValueValueValue
Mannitol (Paracellular Control)ValueValueValue

In Vivo Assessment of BBB Permeability

In vivo models are crucial for validating in vitro findings and understanding the BBB permeability in a whole-organism context.[12]

In Situ Brain Perfusion

This technique allows for the precise control of the perfusate composition and direct measurement of brain uptake.[13][14][15][16]

Experimental Protocol:

  • Surgical Procedure:

    • Anesthetize a rat or mouse.

    • Surgically expose the common carotid artery.

    • Insert a catheter into the external carotid artery for retrograde perfusion of the cerebral hemisphere.

  • Perfusion:

    • Perfuse the brain with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).

    • Maintain the perfusion for a short duration (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and collect the brain.

    • Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.

  • Data Analysis:

    • Calculate the brain uptake clearance (Kin) and the volume of distribution (Vd).

Data Presentation:

CompoundKᵢₙ (mL/s/g)Vd (mL/g)
This compoundValueValue
Diazepam (High Permeability Control)ValueValue
Sucrose (Low Permeability Control)ValueValue

Potential Signaling Pathways of this compound

The neuroprotective effects of phenolic compounds like p-coumaric acid, a related molecule, are often attributed to their antioxidant and anti-inflammatory properties.[17][18][19] These effects may be mediated through various signaling pathways.

Potential Mechanisms:

  • Antioxidant Activity: this compound may act as a natural antioxidant, protecting against neurodegenerative diseases.[1]

  • Anti-inflammatory Effects: P-coumaric acid has been shown to inhibit neuroinflammation, potentially through the AGE-RAGE signaling pathway.[17][19]

  • Modulation of Neurotrophic Factors: Related compounds have been found to promote brain-derived neurotrophic factor (BDNF) signaling, which is crucial for neuronal survival and plasticity.[18]

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies PAMPA PAMPA Assay (Passive Permeability) Transwell Transwell Model (Active & Passive Transport) PAMPA->Transwell Initial Screening Perfusion In Situ Brain Perfusion (Brain Uptake) Transwell->Perfusion Promising Candidates Signaling Signaling Pathway Analysis Perfusion->Signaling Confirmed Permeability

Caption: Logical workflow for assessing BBB permeability.

signaling_pathway Compound This compound BBB Blood-Brain Barrier Compound->BBB Crosses Neuroinflammation Neuroinflammation BBB->Neuroinflammation Inhibits OxidativeStress Oxidative Stress BBB->OxidativeStress Reduces BDNF BDNF Signaling BBB->BDNF AGERAGE AGE-RAGE Pathway Neuroinflammation->AGERAGE OxidativeStress->AGERAGE Neuroprotection Neuroprotection AGERAGE->Neuroprotection Modulates BDNF->Neuroprotection Promotes

Caption: Potential neuroprotective signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-O-trans-p-Coumaroylglycerol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] The solubility in DMSO is reported to be 100 mg/mL (419.74 mM).[1] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1] For related phenolic compounds like p-coumaric acid, other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) are also effective.[2][3]

Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs because the compound is poorly soluble in the aqueous environment of the media once the highly concentrated DMSO stock is diluted.[4]

Here are several solutions to prevent this:

  • Decrease the Final Concentration: The final concentration of the compound in your media may be exceeding its aqueous solubility limit.[4][5] Try lowering the working concentration.

  • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[4][5]

  • Modify the Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial or intermediate dilution. First, dilute the high-concentration stock to a lower concentration in DMSO or the assay medium itself. Add this intermediate dilution dropwise to the final volume of media while gently vortexing.[4]

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and contribute to solubility issues.[6]

Q3: Can I use heat or sonication to help dissolve this compound?

A3: Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation occurs during preparation.[1][7] A 37°C water bath is often sufficient for gentle warming.[6]

Q4: My compound seems to dissolve initially but then precipitates over time in the incubator. What could be the cause?

A4: Delayed precipitation can be caused by several factors:

  • Temperature and pH Shifts: The environment inside an incubator (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, which can affect compound solubility over time.[5]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[5][8]

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the test compound, potentially pushing it beyond its solubility limit.[4][8] Ensure proper humidification in the incubator and consider using low-evaporation lids.[4]

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for my assays?

A5: Yes, several advanced formulation strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. Formulations containing PEG300, Tween-80, and saline in addition to DMSO have been reported for this compound.[1][7]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a more water-soluble inclusion complex.[9][10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[1]

  • pH Modification: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer may increase solubility, though care must be taken to ensure the pH is compatible with your assay system.[12]

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubilityNotes
DMSO100 mg/mL (419.74 mM)Requires ultrasonic assistance; hygroscopic DMSO can negatively impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.49 mM)Forms a clear solution.[1][7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.49 mM)Forms a clear solution using a cyclodextrin-based approach.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.49 mM)Primarily for in vivo lipid-based formulations.[1]

Table 2: Solubility of Related Phenolic Compound (p-Coumaric Acid)

SolventSolubility
Ethanol~10 mg/mL
DMSO~15 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Water / Aqueous BufferSparingly soluble (~0.1 mg/mL in a 1:6 DMF:PBS solution)
Data for p-Coumaric Acid, a structurally related precursor, is provided for reference.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 238.24 g/mol ) required. For 1 mL of a 100 mM stock, you will need 23.82 mg.

  • Weighing: Accurately weigh the calculated amount of the compound powder and transfer it to a sterile microcentrifuge or glass vial.

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL).[1]

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Gentle warming in a 37°C water bath can also be applied.[6]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1][7]

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

This protocol helps determine the highest concentration of your compound that remains soluble under your specific experimental conditions.[4][5]

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of your high-concentration DMSO stock solution in pure DMSO.

  • Medium Preparation: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[4][5]

  • Dilution into Media: Add a small, consistent volume of each DMSO dilution to a corresponding volume of the pre-warmed medium in a 96-well plate or microcentrifuge tubes. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[4] For a quantitative assessment, you can measure the absorbance at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation.[4]

  • Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experiment.[5]

Visual Troubleshooting and Mechanism Guides

G start Start: Compound precipitates in cell culture media q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare higher stock or use intermediate dilution. q1->a1_yes Yes q2 Was the media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Always use pre-warmed media to increase solubility. q2->a2_no No q3 Is the final compound concentration too high? q2->q3 Yes a2_no->q3 a3_yes Decrease final concentration. Determine max solubility (See Protocol 2). q3->a3_yes Yes q4 Precipitation still occurs or is delayed? q3->q4 No a3_yes->q4 a4_yes Consider Advanced Formulation q4->a4_yes Yes end_ok Solution is Clear: Proceed with Assay q4->end_ok No sol_cyclo Use Cyclodextrins (e.g., SBE-β-CD) to form soluble complex. a4_yes->sol_cyclo sol_cosolvent Use Co-solvents (e.g., PEG300, Tween-80) to improve solubility. a4_yes->sol_cosolvent end_fail Issue Persists: Re-evaluate compound stability and media interactions. a4_yes->end_fail sol_cyclo->end_ok sol_cosolvent->end_ok

Caption: Troubleshooting workflow for addressing precipitation of this compound.

G cluster_0 Aqueous Environment (e.g., Cell Media) cluster_1 With Cyclodextrin cluster_2 Cyclodextrin Molecule cluster_3 Water-Soluble Inclusion Complex compound This compound (Hydrophobic, Poorly Soluble) precipitate Precipitation/ Aggregation compound->precipitate Low Solubility water Water Molecules cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity compound_inside Guest Molecule compound2 This compound compound2->compound_inside Encapsulation cd_complex_outer Hydrophilic Exterior soluble_solution Result: Improved Aqueous Solubility cluster_3 cluster_3 cluster_3->soluble_solution

Caption: Mechanism of cyclodextrin-mediated solubility enhancement for hydrophobic compounds.

References

stability of 1-O-trans-p-Coumaroylglycerol under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-O-trans-p-Coumaroylglycerol under various experimental conditions. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. For short-term storage, stock solutions can be kept at -20°C for up to one month.[1][2] It is also advisable to protect the compound from direct sunlight.[2]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[3][4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are recommended to achieve a clear solution.[1] If precipitation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What are the likely degradation pathways for this compound?

As a phenolic ester, this compound is susceptible to degradation through several pathways, primarily hydrolysis of the ester bond and oxidation of the phenolic group.[5][6][7] Cis-trans isomerization of the p-coumaroyl group can also occur upon exposure to light.

Q4: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is the most reported analytical method for the quantification of p-coumaric acid and its derivatives.[8] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency over time in aqueous solution. Hydrolysis of the ester linkage, especially at non-neutral pH.Prepare fresh solutions daily. If the experiment requires longer incubation times, perform a stability study at the experimental pH and temperature to determine the degradation rate. Consider using a buffered solution to maintain a stable pH.
Discoloration of the compound or solution (e.g., turning yellow/brown). Oxidation of the phenolic hydroxyl group.Prepare solutions in degassed solvents. Minimize exposure to air and light. Consider adding antioxidants, if compatible with the experimental setup.
Variability in experimental results. Inconsistent storage and handling of the compound. Photodegradation or isomerization.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering with aluminum foil.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system. Change in temperature.Re-dissolve by gentle warming or sonication.[1] If precipitation persists, consider adjusting the solvent composition. For aqueous solutions, ensure the pH is not at the isoelectric point of the compound.

Quantitative Data Presentation

The following tables are templates for presenting stability data for this compound from forced degradation studies.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
3.0402410098.51.5
5.0402410095.24.8
7.4402410085.114.9
9.0402410060.739.3

Table 2: Thermal and Photostability of this compound

ConditionIncubation TimeInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
70°C (Solid)7 daysN/A (Solid)N/A (Solid)< 2%
40°C/75% RH (Solid)3 monthsN/A (Solid)N/A (Solid)Negligible
ICH Photostability (UV/Vis light)24 hours10088.411.6
4°C (in DMSO)30 days10099.10.9
25°C (in DMSO)30 days10092.57.5

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffers.

  • Spike the stock solution into each buffered solution to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately quench the degradation by neutralizing the pH or cooling the sample on ice.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

Protocol 2: Photostability Study

  • Prepare a solution of this compound in a photochemically transparent solvent (e.g., water or acetonitrile).

  • Place the solution in a quartz cuvette or other suitable transparent container.

  • Expose the sample to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • As a control, wrap an identical sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Analyze the samples by HPLC to quantify the parent compound and any photolytic degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (in DMSO) working Working Solutions (in various media) stock->working Dilution hydrolysis Hydrolysis (pH 3, 5, 7.4, 9) working->hydrolysis oxidation Oxidation (H2O2) working->oxidation thermal Thermal (70°C) working->thermal photo Photochemical (ICH light exposure) working->photo sampling Time-point Sampling hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data degradation_pathway parent This compound hydrolysis_prod p-Coumaric Acid + Glycerol parent->hydrolysis_prod Hydrolysis (H2O, H+ or OH-) isomer_prod 1-O-cis-p-Coumaroylglycerol parent->isomer_prod Photochemical Isomerization (UV light) oxidation_prod Oxidized Products parent->oxidation_prod Oxidation (O2, radicals)

References

preventing degradation of 1-O-trans-p-Coumaroylglycerol during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-O-trans-p-Coumaroylglycerol during extraction and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Extract Incomplete Extraction: Inefficient solvent penetration or solubilization of the target compound.- Optimize Solvent System: Use a solvent of appropriate polarity. Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) are often effective for phenolic compounds.[1] - Increase Surface Area: Ensure the plant material is finely ground to maximize contact with the solvent.[2] - Optimize Extraction Time and Temperature: While higher temperatures can increase solubility, they can also accelerate degradation. Consider low-temperature methods like maceration or ultrasound-assisted extraction at controlled temperatures (e.g., below 40°C).[3]
Degradation during Extraction: Exposure to harsh conditions (high temperature, extreme pH, light) can cause hydrolysis of the ester bond or oxidation of the phenolic group.- Control Temperature: Maintain a low temperature throughout the extraction process.[3] - Control pH: Maintain a slightly acidic to neutral pH (pH 4-6) to minimize ester hydrolysis.[4] - Protect from Light: Conduct the extraction in amber-colored glassware or a dark environment.[5] - Use Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent to prevent oxidation.[4] - Work under Inert Atmosphere: Purge solvents with nitrogen or argon to minimize oxygen exposure.
Browning or Discoloration of Extract Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinones and other degradation products.- Add Antioxidants: Incorporate antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent. - Use Deoxygenated Solvents: Purge solvents with an inert gas (nitrogen or argon) before use. - Minimize Headspace: Reduce the air-to-solvent ratio in the extraction vessel to limit oxygen availability.
Formation of Emulsions During Liquid-Liquid Extraction Presence of Surfactant-like Molecules: High concentrations of lipids, phospholipids, or proteins in the plant material can lead to the formation of stable emulsions.[6]- Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[6] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[6] - Centrifugation: Centrifuge the mixture to separate the layers.[6] - Filtration: Use a phase separation filter paper to separate the aqueous and organic layers.[6]
Degradation of Stored Extract or Pure Compound Improper Storage Conditions: Exposure to light, elevated temperatures, or moisture can lead to degradation over time.- Low Temperature Storage: Store extracts or the pure compound at low temperatures. For long-term storage, -20°C or -80°C is recommended.[7][8] - Protection from Light: Store in amber-colored vials or in the dark.[5] - Inert Atmosphere: Store under a nitrogen or argon atmosphere to prevent oxidation. - Desiccation: Store in a desiccator to protect from moisture, which can cause hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

A1: The primary drivers of degradation are hydrolysis of the ester linkage and oxidation of the phenolic group. These reactions are accelerated by factors such as high temperatures, extreme pH levels (both acidic and basic), exposure to light (especially UV), and the presence of oxygen and metal ions.[4]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: A slightly acidic to neutral pH range (typically pH 4-6) is often optimal for both extraction and storage.[4] Strongly acidic or alkaline conditions can catalyze the hydrolysis of the ester bond.[4]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly accelerate the rate of degradation, including hydrolysis and oxidation.[3] It is crucial to keep the temperature as low as possible during extraction and to store the compound at -20°C or -80°C for long-term stability.[7][8]

Q4: My extract is turning brown. What does this signify and how can I prevent it?

A4: A brown discoloration is a common indicator of the oxidation of phenolic compounds. This can be prevented by adding antioxidants like ascorbic acid to your extraction solvent, working under an inert atmosphere (e.g., nitrogen or argon), and storing the extract in the absence of light and oxygen.

Q5: Can I use a rotary evaporator to concentrate my extract?

A5: Yes, but it is critical to use a low temperature. The water bath temperature should not exceed 40°C to minimize thermal degradation of this compound.

Q6: What are the recommended long-term storage conditions for purified this compound?

A6: For long-term storage, the purified compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or -80°C under an inert atmosphere.[7][8] If stored in a solvent, use a dry, aprotic solvent like DMSO and store at -80°C.

Data on Stability of Related Phenolic Compounds

While specific quantitative data for this compound is limited, the following tables summarize stability data for p-coumaric acid and other related phenolic esters, which can provide insights into the expected behavior of this compound.

Table 1: Influence of Storage Conditions on the Stability of p-Coumaric Acid

ConditionTemperatureLight ExposureDurationDegradation/Loss
Refrigerated4°CDark72 hoursStable
Room Temperature25°CDark72 hoursStable
Elevated Temperature40°CDarkNot specifiedSignificant degradation
Room Temperature23°CSunlightNot specifiedHigh degradation

(Data extrapolated from stability studies on p-coumaric acid.)[9]

Table 2: General pH-Dependent Hydrolysis of Esters

pH RangePredominant ReactionRelative Rate
< 3Acid-catalyzed hydrolysisModerate
3 - 6Relatively stableSlow
7 - 10Base-catalyzed hydrolysisRapid
> 10Base-catalyzed hydrolysisVery Rapid

(General trends for ester hydrolysis.)[10][11]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common methods for extracting phenolic compounds from plant sources.[12][13]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add an extraction solvent, such as 80% methanol or 80% ethanol containing 0.1% ascorbic acid, at a solvent-to-solid ratio of 10:1 (v/w).

    • Macerate the mixture at room temperature for 24 hours with constant stirring, ensuring the flask is protected from light.

    • Alternatively, perform ultrasound-assisted extraction at a controlled temperature (e.g., <40°C) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of fresh extraction solvent and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, or by preparative HPLC.

  • Storage:

    • Store the final extract or purified compound in an amber-colored vial at -20°C or -80°C.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways A This compound B p-Coumaric Acid + Glycerol A->B Hydrolysis (Acid/Base/Enzyme) C Oxidized Products (e.g., Quinones) A->C Oxidation (O2, Light, Metal Ions) D Isomerization Product (1-O-cis-p-Coumaroylglycerol) A->D Photochemical Isomerization (UV Light)

Caption: Key degradation routes for this compound.

Experimental Workflow for Extraction and Analysis

General Experimental Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing cluster_analysis Analysis & Storage Start Plant Material Grind Grinding Start->Grind Solvent Add Solvent (+ Antioxidant) Grind->Solvent Extract Maceration or Ultrasound-Assisted Extraction Solvent->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator <40°C) Filter->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify Analyze Analysis (HPLC, LC-MS) Purify->Analyze Store Storage (-20°C or -80°C, Dark) Analyze->Store

Caption: Workflow for extraction and analysis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 1-O-trans-p-Coumaroylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 1-O-trans-p-Coumaroylglycerol and its potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenge lies in the structural similarity of the isomers. Positional isomers (e.g., 2-O-trans-p-Coumaroylglycerol) and stereoisomers can have very similar physicochemical properties, such as polarity, hydrophobicity, and molecular weight. This similarity often leads to co-elution or poor resolution in standard reversed-phase HPLC methods.

Q2: What is a recommended starting point for developing an HPLC method for these isomers?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1] To improve peak shape and control ionization, it is often beneficial to add a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase.[1]

Q3: Which detector is most suitable for the analysis of this compound isomers?

A3: Due to the presence of the p-coumaroyl group, these compounds possess a chromophore that allows for UV detection. A common wavelength for detection is around 280 nm or 300 nm. For more definitive identification and to distinguish between isomers with identical UV spectra, a mass spectrometer (MS) detector is highly recommended.

Q4: How can I improve the resolution of closely eluting or co-eluting peaks?

A4: To improve resolution, you can manipulate several chromatographic parameters, including the mobile phase composition, stationary phase, and temperature. A systematic approach involves adjusting one parameter at a time to observe its effect on the separation.[2][3]

Q5: Can sample preparation affect the separation of these isomers?

A5: Yes, proper sample preparation is crucial. The sample should be fully dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[4][5][6] Filtration of the sample through a 0.22 µm or 0.45 µm filter is recommended to remove particulates that could clog the column and affect system performance.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution / Co-eluting Peaks

This is the most common issue when separating isomers. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.

Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.[2] Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different properties and can alter the selectivity of the separation.[3] Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase. This can suppress the ionization of the phenolic hydroxyl group on the coumaroyl moiety, leading to sharper peaks and potentially altered selectivity.[3]
Inadequate Stationary Phase Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a cyano (CN) column can offer different selectivity due to π-π interactions with the aromatic ring of the coumaroyl group.[3] For isomers with subtle structural differences, columns specifically designed for isomer separation, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, can be effective.[7] Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., <3 µm) or a superficially porous (core-shell) particle column to increase the number of theoretical plates, resulting in sharper peaks and better resolution.[2][3]
Suboptimal Temperature Adjust Column Temperature: Varying the column temperature can affect selectivity. Experiment with temperatures in the range of 25-40°C. Lower temperatures can sometimes improve resolution for isomeric compounds.[3]
Inappropriate Flow Rate Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[3]
Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)

Poor peak shape can obscure the presence of closely eluting isomers and affect accurate quantification.

Possible Cause Suggested Solution
Secondary Interactions Modify Mobile Phase pH: Peak tailing can be caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Adding an acid like 0.1% formic acid to the mobile phase can suppress these interactions. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.
Column Overload Reduce Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample and reinject.[5]
Mismatched Injection Solvent Dissolve Sample in Mobile Phase: Dissolve the sample in the initial mobile phase of the gradient whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Column Contamination or Degradation Flush the Column: Wash the column with a strong solvent to remove contaminants. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Replace the Column: If the column performance does not improve after cleaning, it may need to be replaced.

Experimental Protocols

Protocol 1: Starting HPLC Method for Isomer Separation

This protocol provides a robust starting point for separating this compound isomers. Further optimization will likely be necessary.

Parameter Condition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm or 300 nm
Injection Volume 5-10 µL
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 80:20 A:B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_other_params Other Parameters start Start: Poor Resolution or Co-eluting Isomer Peaks mp1 Adjust Gradient Slope (Make it shallower) start->mp1 Step 1 mp2 Change Organic Modifier (Acetonitrile <=> Methanol) mp1->mp2 mp3 Adjust pH (e.g., add 0.1% Formic Acid) mp2->mp3 sp1 Use High-Efficiency Column (<3 µm or Core-Shell) mp3->sp1 If still no resolution end_node Achieved Baseline Separation (Rs > 1.5) mp3->end_node Success sp2 Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) sp1->sp2 op1 Optimize Column Temperature sp2->op1 For fine-tuning sp2->end_node Success op2 Reduce Flow Rate op1->op2 op2->end_node Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental_Workflow prep Sample Preparation (Dissolve & Filter) inject Sample Injection prep->inject hplc HPLC System Setup (Column, Mobile Phases, Method) hplc->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection Detection (UV/MS) separation->detection analysis Data Analysis (Integration & Quantification) detection->analysis

References

troubleshooting low yield of 1-O-trans-p-Coumaroylglycerol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 1-O-trans-p-Coumaroylglycerol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a naturally occurring phenylpropanoid found in various plants, such as Lilium species and Smilax scobinicaulis. It is of interest to researchers for its potential biological activities. Efficient extraction is crucial for its isolation, characterization, and subsequent investigation in drug development and other scientific fields.

Q2: Which plant parts are likely to have the highest concentration of this compound?

A2: The concentration of phenylpropanoid glycerol (B35011) glucosides, compounds structurally similar to this compound, has been found to be significantly higher in the above-ground parts of plants like the Easter lily (Lilium longiflorum), particularly in the flower buds and mature flowers, compared to the bulbs and roots.[1] Therefore, targeting these parts may lead to a higher extraction yield.

Q3: What are the general steps involved in the extraction and purification of this compound?

A3: A typical workflow involves:

  • Sample Preparation: Harvesting, drying, and grinding the plant material.

  • Extraction: Using a suitable solvent and extraction technique to isolate the compound from the plant matrix.

  • Purification: Removing unwanted compounds from the crude extract using methods like Solid-Phase Extraction (SPE).

  • Quantification: Analyzing the concentration of this compound in the purified extract, commonly by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Troubleshooting Low Extraction Yield

Low yields of this compound can arise from various factors throughout the extraction process. This guide addresses common issues in a question-and-answer format.

Sample Preparation

Q4: Could the way I prepare my plant material affect the extraction yield?

A4: Yes, improper sample preparation can significantly impact your yield. Key factors include:

  • Drying Method: Inappropriate drying can lead to the degradation of the target compound.

  • Particle Size: A smaller particle size increases the surface area for extraction, but excessively fine powder can lead to difficulties in filtration.

Extraction Parameters

Q5: I am unsure which solvent to use for extraction. What are my options?

A5: The choice of solvent is critical and should be based on the polarity of this compound. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For extraction from plant material, polar solvents are generally used for similar phenolic compounds. A mixture of ethanol (B145695) or methanol (B129727) with water is a common choice.

Q6: My extraction yield is still low despite using an appropriate solvent. What other extraction parameters should I consider?

A6: Optimizing the following parameters can improve your yield:

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency.

  • Extraction Time: Prolonged extraction can increase yield, but also risks degradation of the compound.

  • Temperature: Higher temperatures can improve extraction efficiency, but may also lead to the degradation of heat-sensitive compounds.

  • Extraction Method: Advanced methods like Ultrasound-Assisted Extraction (UAE) can improve yields and reduce extraction times compared to conventional methods.[2]

Compound Stability and Degradation

Q7: Is this compound stable during extraction? What can cause it to degrade?

A7: Cinnamoyl esters, like this compound, can be susceptible to degradation. Factors that can affect the stability of natural compounds during extraction include:

  • Temperature: High temperatures can cause degradation.

  • Light: Exposure to UV light can lead to isomerization or degradation.

  • pH: Extremes of pH can cause hydrolysis of the ester bond.

  • Oxygen: The presence of oxygen can lead to oxidation of phenolic compounds.[3]

Q8: How can I minimize the degradation of this compound during my experiment?

A8: To minimize degradation, consider the following:

  • Conduct extractions at a controlled, moderate temperature.

  • Protect your samples from light by using amber glassware or covering your containers with aluminum foil.

  • Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Ensure the pH of your extraction solvent is near neutral.

Purification and Quantification

Q9: I have a crude extract, but I am having trouble isolating this compound. What purification methods are effective?

A9: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up plant extracts and concentrating phenolic compounds.[4][5][6][7] Using a C18 sorbent is a common choice for retaining moderately polar compounds like this compound while allowing more polar impurities to pass through.

Q10: I am not getting a clear peak for this compound in my HPLC analysis. What could be the issue?

A10: Several factors could contribute to poor HPLC results:

  • Low Concentration: The concentration of the compound in your extract may be below the detection limit of your instrument. Consider concentrating your sample further.

  • Co-eluting Impurities: Other compounds in your extract might have similar retention times, leading to peak overlap. Optimizing your HPLC method (e.g., mobile phase gradient, column type) or improving your purification step can help.

  • Improper Wavelength Detection: Ensure your Diode-Array Detector (DAD) is set to the optimal wavelength for detecting p-coumaric acid derivatives, which is typically around 310-320 nm.

Data Presentation

Table 1: Solvent Properties and Their Relevance in Extraction

SolventPolarity IndexBoiling Point (°C)Notes on Use for Phenolic Compound Extraction
Methanol5.164.7Commonly used for extracting a wide range of phenolic compounds. Often used in combination with water.
Ethanol4.378.4A greener alternative to methanol, also frequently used with water to extract phenolics.
Ethyl Acetate4.477.1Useful for liquid-liquid extraction to partition and purify compounds of intermediate polarity.
Acetone5.156.0Effective for extracting various phenolic compounds, often mixed with water.
Water10.2100.0Used in combination with organic solvents to extract more polar glycosides.

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

Extraction TechniquePrincipleAdvantagesDisadvantages
MacerationSoaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet ExtractionContinuous extraction with a cycling solvent.More efficient than maceration.Can expose compounds to high temperatures for extended periods.
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, higher yields, can be performed at lower temperatures.[2]Requires specialized equipment.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant material.Very fast, efficient, and uses less solvent.Potential for localized overheating and degradation of thermolabile compounds.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound
  • Sample Preparation:

    • Dry the selected plant material (e.g., flower buds) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% methanol (v/v) to the flask.

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the concentrated extract in a small volume of the initial mobile phase for HPLC analysis.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the HPLC mobile phase.

  • Quantification (HPLC-DAD):

    • Analyze the purified sample using a C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Set the DAD to monitor at approximately 315 nm.

    • Quantify the compound by comparing the peak area to a standard curve of a known concentration of this compound.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvesting Harvest Plant Material Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration SPE Solid-Phase Extraction Concentration->SPE HPLC_DAD HPLC-DAD Quantification SPE->HPLC_DAD

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Yield cluster_sample_prep Sample Preparation Issues cluster_extraction_params Extraction Parameter Issues cluster_stability Compound Stability Issues cluster_analysis_issues Analysis Issues Start Low Extraction Yield Degradation Compound Degradation during Drying Start->Degradation ParticleSize Incorrect Particle Size Start->ParticleSize Solvent Suboptimal Solvent Start->Solvent Ratio Poor Solid-to-Liquid Ratio Start->Ratio TimeTemp Incorrect Time/Temperature Start->TimeTemp Light Light Exposure Start->Light Oxidation Oxidation Start->Oxidation pH_effects pH Effects Start->pH_effects Purification Inefficient Purification Start->Purification Quantification Inaccurate Quantification Start->Quantification

Caption: Troubleshooting guide for low extraction yield of this compound.

References

Minimizing Matrix Effects in LC-MS/MS Analysis of 1-O-trans-p-Coumaroylglycerol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1-O-trans-p-Coumaroylglycerol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: The "matrix" consists of all components in a sample apart from the analyte of interest, this compound. In biological or plant extracts, this includes a complex mixture of lipids, proteins, salts, and other small molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source. This interference can cause ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1][3]

Q2: I'm observing low and inconsistent signal intensity for this compound across my samples. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[4] Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[4][5] However, ensure your analyte concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method can help separate this compound from interfering compounds.[4][5] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., phenyl-hexyl instead of C18).[6]

  • Check for Phospholipid Interference: Given the glyceride structure of your analyte, co-elution with phospholipids (B1166683) is a likely cause of ion suppression, especially in biological matrices.[7][8][9] Phospholipids are notorious for causing matrix effects in electrospray ionization (ESI).[4]

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A3: The post-extraction spike method is a standard quantitative approach to determine the degree of matrix effects.[4][5][10] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix sample that has already undergone extraction. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

Q4: What are the most effective sample preparation strategies to minimize matrix effects for this compound?

A4: A multi-faceted approach is often the most effective. The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[6]

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components, frequently resulting in significant matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[11] However, analyte recovery can be low, especially for more polar compounds.[11]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean extracts.[1][11] It provides high analyte recovery and reproducibility by effectively removing interfering matrix components.[1] There are various SPE sorbents, including mixed-mode sorbents that can dramatically reduce residual matrix components.[11]

  • Phospholipid Depletion: Specific techniques, such as HybridSPE®-Phospholipid, target the removal of phospholipids, which are a major source of matrix interference in biological samples.[7]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma, plant extract without the analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of this compound as in Set A.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a generalized protocol and should be optimized for this compound and the specific matrix.

  • Sample Pre-treatment: Homogenize the sample and perform an initial extraction (e.g., with methanol). Centrifuge to pellet solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Dilute the supernatant from the initial extraction with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger solvent like methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with your LC-MS/MS mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The following table illustrates hypothetical data on the effectiveness of different sample preparation methods in minimizing matrix effects and improving analyte recovery for the analysis of this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 - 11045 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE)70 - 9080 - 95 (Suppression)< 10
Solid-Phase Extraction (SPE)85 - 10590 - 110< 5
Phospholipid Depletion SPE90 - 10595 - 105< 5

Note: The values presented are illustrative and can vary depending on the specific matrix and the optimization of the extraction protocol.[1]

Visualizing Workflows and Relationships

Troubleshooting Workflow for Matrix Effects

G A Observe Low/Inconsistent Signal B Hypothesize Matrix Effect A->B C Assess Matrix Effect Qualitatively (Post-Column Infusion) B->C D Quantify Matrix Effect (Post-Extraction Spike) C->D E Is Matrix Effect Significant? D->E F Optimize Sample Preparation E->F Yes G Optimize Chromatography E->G Yes H Use Isotope-Labeled Internal Standard E->H Yes I Proceed with Validated Method E->I No F->D G->D H->I J No K Yes

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Homogenization A->B C Extraction (LLE or SPE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection E->F G Quantification F->G H Reporting G->H

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Poor Bioavailability of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of 1-O-trans-p-Coumaroylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a phenolic compound found in various plants that has demonstrated potential neuroprotective and antioxidant activities.[1] However, like many phenolic compounds, its therapeutic efficacy is often limited by poor oral bioavailability, which can be attributed to low aqueous solubility and extensive first-pass metabolism.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Key strategies focus on improving its solubility and protecting it from premature metabolism. These include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.

  • Amorphous Solid Dispersions: Creating solid dispersions of the compound in a polymer matrix can prevent crystallization and improve its dissolution rate.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the solubility of the compound in aqueous environments.

  • Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.

Q3: Are there any known signaling pathways affected by this compound or its parent compound, p-coumaric acid?

A3: Yes, p-coumaric acid, the active moiety of this compound, has been shown to modulate key inflammatory signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound in preclinical animal studies.

  • Possible Cause: Poor aqueous solubility of the compound leading to incomplete dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Optimization: Develop a lipid-based formulation. A simple starting point is to dissolve the compound in a mixture of oils, surfactants, and co-solvents.

    • Solubility Testing: Assess the solubility of the compound in various pharmaceutically acceptable solvents and lipid-based excipients to select an appropriate vehicle.

    • Particle Size Reduction: If a suspension is being used, consider reducing the particle size of the compound to the micron or sub-micron range.

Problem 2: Rapid clearance of the compound from plasma after oral administration.

  • Possible Cause: Extensive first-pass metabolism in the liver and intestines.

  • Troubleshooting Steps:

    • Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering a general cytochrome P450 inhibitor (e.g., piperine) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes and not for therapeutic use.

    • Encapsulation Strategies: Formulations like solid lipid nanoparticles can protect the compound from enzymatic degradation in the GI tract and may facilitate lymphatic uptake, bypassing the portal circulation to some extent.

Problem 3: Difficulty in achieving a consistent and reproducible formulation.

  • Possible Cause: Physical instability of the formulation (e.g., phase separation of emulsions, crystallization in solid dispersions).

  • Troubleshooting Steps:

    • Excipient Screening: Conduct a thorough screening of excipients for compatibility and their ability to stabilize the formulation.

    • Process Optimization: For solid dispersions, optimize the solvent evaporation or melt extrusion process parameters. For emulsions, optimize the homogenization speed and duration.

    • Stability Studies: Perform accelerated stability studies (e.g., elevated temperature and humidity) to identify and address potential stability issues early in the development process.

Quantitative Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present data for its parent compound, p-coumaric acid, in rats. This information can serve as a valuable reference for estimating the expected pharmacokinetic profile and the potential for improvement with advanced formulations.

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats After Oral Administration

ParameterValueReference
Dose 100 µmol/kg[2]
Cmax (Portal Vein) 165.7 µmol/L[2]
Tmax (Portal Vein) 10 min[2]
AUC (Portal Vein) 2991.3 µmol·min/L[2]
Relative Bioavailability (vs. Gallic Acid) ~70-fold higher[2]

Table 2: Comparative Pharmacokinetics of p-Coumaric Acid from Different Sources in Rats

FormulationAUC (µg·h/mL)T½ (h)Cmax (µg/mL)Tmax (h)Reference
p-Coumaric Acid Monomer 2.35 ± 0.411.89 ± 0.330.89 ± 0.150.25[3]
Freeze-dried Red Wine 3.87 ± 0.523.12 ± 0.450.76 ± 0.110.5 and 4[3]

*p < 0.05 compared to the monomer.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a novel formulation of this compound in Sprague-Dawley rats.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., lipid-based nanoemulsion) at the desired concentration.

  • Ensure the formulation is homogeneous and stable.

3. Dosing:

  • Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.[4]

  • Use a gavage needle of appropriate size for the rat.[4][5]

  • The volume administered should not exceed 10 mL/kg.[4]

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • The method should have a lower limit of quantification sufficient to detect the expected plasma concentrations.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Coumaroylglycerol This compound Coumaroylglycerol->IKK_complex Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Cellular Responses (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates Coumaroylglycerol This compound Coumaroylglycerol->MAPKKK Inhibits

Caption: Overview of the MAPK signaling cascade and potential inhibition by this compound.

Experimental Workflow

Experimental_Workflow Formulation Formulation Development (e.g., Lipid-based) Characterization Physicochemical Characterization Formulation->Characterization InVivo_Study In Vivo Bioavailability Study (Rats) Characterization->InVivo_Study Dosing Oral Gavage InVivo_Study->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Data_Interpretation Data Interpretation & Bioavailability Assessment PK_Analysis->Data_Interpretation

Caption: Experimental workflow for formulation development and in vivo bioavailability assessment.

References

selecting appropriate solvents for 1-O-trans-p-Coumaroylglycerol solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-trans-p-Coumaroylglycerol. The information below will assist in the appropriate selection of solvents and techniques for effective solubilization.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve or dissolves very slowly. - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature.- Select an appropriate solvent: Based on polarity, Dimethyl Sulfoxide (DMSO) is an excellent choice. Other organic solvents like ethanol, methanol, acetone, and ethyl acetate (B1210297) can also be used. For non-polar applications, consider chloroform (B151607) or dichloromethane.- Increase solvent volume: Gradually add more solvent until the compound dissolves.- Apply gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to increase solubility.[1] Monitor for any signs of degradation.- Use sonication: A water bath sonicator can provide mechanical agitation to aid dissolution.[1]
Precipitation occurs after initial dissolution. - Supersaturation of the solution.- Change in temperature.- Solvent evaporation.- Maintain a constant temperature: Ensure the solution is stored at the temperature it was prepared at.- Prepare fresh solutions: For aqueous dilutions, it is recommended to prepare them fresh daily. Stock solutions in anhydrous DMSO can be stored for longer periods.- Ensure the container is sealed: Use a well-sealed container to prevent solvent evaporation, which can lead to precipitation.
Compound appears to be degrading in solution. - Unstable in the chosen solvent.- Exposure to light or air (oxidation).- pH of the solution.- Check solvent compatibility: While stable in many organic solvents, prolonged storage in certain solvents may lead to degradation. It is recommended to store stock solutions at -20°C or -80°C.[1]- Protect from light and air: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.- Buffer the solution: If working in an aqueous environment, ensure the pH is suitable for the compound's stability.
Difficulty preparing a high-concentration stock solution. - Limited solubility in the chosen solvent.- Use DMSO: this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL achievable with sonication.[1]- Create a slurry: If a very high concentration is needed for a specific application, a fine-particle slurry can sometimes be used, though this is not a true solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro studies?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it (up to 100 mg/mL with the aid of sonication).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells.

Q2: How can I prepare this compound for in vivo animal studies?

Several formulations have been reported to achieve a clear solution of at least 2.5 mg/mL for in vivo use.[1] These typically involve a co-solvent system. Here are a few examples:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO and 90% Corn Oil.[1]

Q3: How should I store stock solutions of this compound?

Stock solutions in an anhydrous solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Is this compound soluble in aqueous solutions?

This compound has very low solubility in purely aqueous solutions. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice. Be mindful of the final organic solvent concentration in your experiment.

Q5: What is the appearance of this compound?

This compound is typically a white to off-white solid.

Data Presentation

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in various solvents.

Solvent/SystemTemperatureConcentrationMethod
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mLWith sonication[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature≥ 2.5 mg/mLN/A[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temperature≥ 2.5 mg/mLN/A[1]
10% DMSO, 90% Corn OilRoom Temperature≥ 2.5 mg/mLN/A[1]
Qualitative Solubility Data
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, methanol, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) and add it to a known volume of the solvent (e.g., 1 mL) in a sealed vial. This should be an excess amount of the compound, such that not all of it dissolves.

    • Vortex the mixture for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visually inspect to confirm that excess solid remains.

  • Sample Preparation for Analysis:

    • After the equilibration period, carefully remove the vial from the shaker.

    • Allow the undissolved solid to settle.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of dissolved this compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound solubilization.

Solvent_Selection_Workflow cluster_invitro cluster_invivo cluster_other start Start: Need to dissolve This compound application Define Experimental Application (e.g., in vitro, in vivo, NMR) start->application in_vitro In Vitro Study application->in_vitro Cell-based/Biochemical in_vivo In Vivo Study application->in_vivo Animal model other_app Other (e.g., NMR, extraction) application->other_app Analytical/Synthetic dmso Try DMSO first (High solubility: up to 100 mg/mL) in_vitro->dmso cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) in_vivo->cosolvent solvent_polarity Select solvent based on required polarity (e.g., Chloroform, Dichloromethane for non-polar; Acetone, Ethyl Acetate for intermediate polarity) other_app->solvent_polarity check_dmso_conc Check final DMSO concentration for cell toxicity dmso->check_dmso_conc dmso_ok Acceptable DMSO level check_dmso_conc->dmso_ok Yes dmso_not_ok DMSO level too high check_dmso_conc->dmso_not_ok No end Proceed with Experiment dmso_ok->end other_solvents Consider other miscible solvents (e.g., Ethanol, Methanol) and dilute carefully dmso_not_ok->other_solvents other_solvents->end check_toxicity Verify toxicity and tolerability of the formulation in the animal model cosolvent->check_toxicity formulation_ok Formulation acceptable check_toxicity->formulation_ok Passes formulation_ok->end solubility_test Perform solubility test to confirm solvent_polarity->solubility_test solvent_suitable Solvent is suitable solubility_test->solvent_suitable Dissolves solvent_suitable->end

Caption: Workflow for selecting a suitable solvent for this compound.

References

challenges in the chemical synthesis of 1-O-trans-p-Coumaroylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of 1-O-trans-p-Coumaroylglycerol.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My initial attempt at direct esterification of glycerol (B35011) with p-coumaric acid resulted in a complex mixture of products with a very low yield of the desired 1-O-monoester. What went wrong?

A1: Direct esterification of glycerol is notoriously non-selective. Glycerol has two primary hydroxyl (-OH) groups and one secondary -OH group, all of which can react with p-coumaric acid. This leads to the formation of a mixture of 1-monoester, 2-monoester, 1,2-diester, 1,3-diester, and triesters. To achieve regioselective synthesis of the 1-O-isomer, a protection/deprotection strategy is essential. The recommended approach involves protecting the 2- and 3-hydroxyl groups of glycerol before the esterification step.

Q2: I'm following a protocol that uses isopropylidene glycerol. What is the purpose of this starting material?

A2: Isopropylidene glycerol (also known as solketal) is a protected form of glycerol where the 2- and 3-hydroxyl groups are masked as a cyclic ketal. This leaves only the primary hydroxyl group at the 1-position available for reaction, thus ensuring the regioselective formation of the 1-O-p-coumaroyl ester. After the esterification, the isopropylidene protecting group is removed under acidic conditions to yield the final product.

Q3: My Mitsunobu reaction for the esterification of isopropylidene glycerol with p-coumaric acid is sluggish or incomplete. How can I improve the conversion?

A3: Several factors can affect the efficiency of the Mitsunobu reaction:

  • Reagent Quality: Ensure that the triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. The solvent, typically THF or diethyl ether, must be thoroughly dried.

  • Acidity of p-Coumaric Acid: The pKa of the nucleophile (p-coumaric acid) is crucial. While the phenolic hydroxyl group does not need protection in this reaction, its acidity can influence the reaction rate. Ensure the reaction is run under anhydrous conditions to prevent premature quenching of the reagents.

  • Order of Addition: The order in which the reagents are added can be critical. A common and effective method is to dissolve the isopropylidene glycerol, p-coumaric acid, and triphenylphosphine in the anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.

  • Stoichiometry: While equimolar amounts are theoretically needed, using a slight excess (1.1-1.5 equivalents) of triphenylphosphine and the azodicarboxylate can sometimes drive the reaction to completion. However, be aware that this will increase the difficulty of purification.

Q4: I have trouble removing the triphenylphosphine oxide and hydrazine (B178648) byproducts from my Mitsunobu reaction mixture. What are the best purification strategies?

A4: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, are notoriously difficult to remove by standard column chromatography. Here are some strategies:

  • Crystallization: In some cases, TPPO can be crystallized out of the crude reaction mixture by dissolving it in a minimal amount of a polar solvent and adding a non-polar solvent to induce precipitation.

  • Washing: The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted p-coumaric acid, followed by a brine wash.

  • Column Chromatography: A carefully planned column chromatography on silica (B1680970) gel can separate the product from the byproducts. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

  • Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine (B1218219) oxide can be removed by filtration.

Q5: The deprotection of the isopropylidene group is incomplete, or I am observing side products. What are the optimal conditions?

A5: Incomplete deprotection or the formation of side products can be due to several factors:

  • Acid Catalyst: A mild acidic resin like Amberlyst 15 is recommended for the deprotection as it minimizes the risk of acyl migration, which can occur under harsh acidic conditions.

  • Reaction Time and Temperature: The deprotection is typically carried out by refluxing the protected ester with the acidic resin in 95% ethanol (B145695) for several hours. If the reaction is incomplete, you can try extending the reaction time.

  • Water Content: Water is necessary for the hydrolysis of the ketal. Ensure that the ethanol used is not anhydrous.

  • Monitoring the Reaction: The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q6: I am concerned about the potential for cis-trans isomerization of the p-coumaroyl group during the synthesis. Is this a significant issue?

A6: The trans isomer of p-coumaric acid is the thermodynamically more stable form. However, exposure to UV light (including sunlight) can cause isomerization to the cis form. To minimize this, it is advisable to protect the reaction vessels from light, especially during the purification and handling of the final product. The presence of the cis isomer can be detected by ¹H NMR spectroscopy, as the coupling constant (J) for the vinyl protons is characteristically smaller for the cis isomer (around 12-13 Hz) compared to the trans isomer (around 16 Hz).

Quantitative Data Summary

The following table presents representative yields for a similar synthesis of phenylpropanoid monoglycerides (B3428702) using the Mitsunobu protocol followed by deprotection, as described by Popova et al. (2010). These values can be used as a benchmark for the synthesis of this compound.

Phenylpropanoid AcidMitsunobu Reaction Yield (%)Overall Yield after Deprotection (%)
Cinnamic Acid9089
Ferulic Acid8179
p-Coumaric Acid3534

Note: The lower yield for p-coumaric acid in the cited study was attributed to its electronic properties influencing the Mitsunobu reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-O-trans-p-Coumaroyl-(2,3-O-isopropylidene)-glycerol (Mitsunobu Reaction)

  • To a solution of isopropylidene glycerol (1 equivalent), trans-p-coumaric acid (1 equivalent), and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD) (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected ester.

Protocol 2: Deprotection to Yield this compound

  • Dissolve the purified 1-O-trans-p-Coumaroyl-(2,3-O-isopropylidene)-glycerol in 95% ethanol.

  • Add a catalytic amount of Amberlyst 15 resin.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the resin.

  • Wash the resin with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • Further purify the product by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_mitsunobu Step 2: Mitsunobu Esterification cluster_deprotection Step 3: Deprotection glycerol Glycerol acetone Acetone, Acid Catalyst isopropylidene_glycerol Isopropylidene Glycerol acetone->isopropylidene_glycerol Protection p_coumaric_acid p-Coumaric Acid protected_ester Protected Ester reagents PPh3, DEAD, THF reagents->protected_ester Esterification deprotection_reagents Amberlyst 15, 95% EtOH final_product This compound deprotection_reagents->final_product Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_esterification Esterification Step (Mitsunobu) cluster_deprotection Deprotection Step start Low Yield or Incomplete Reaction reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality Issue in Step 2? catalyst_check Verify Catalyst Activity (Amberlyst 15) start->catalyst_check Issue in Step 3? order_of_addition Optimize Order of Reagent Addition reagent_quality->order_of_addition stoichiometry Adjust Reagent Stoichiometry order_of_addition->stoichiometry time_temp Increase Reaction Time or Temperature catalyst_check->time_temp water_content Ensure Presence of Water (95% EtOH) time_temp->water_content

Caption: Troubleshooting decision pathway for the synthesis.

Technical Support Center: Optimizing Dosage and Administration of 1-O-trans-p-Coumaroylglycerol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their animal studies with 1-O-trans-p-Coumaroylglycerol.

Disclaimer

Direct in vivo data for this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from studies on its aglycone, p-coumaric acid, and general principles for administering phenolic compounds. Researchers should always perform initial dose-ranging and tolerability studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a phenolic compound found in various plants. It is recognized for its potential neuroprotective and antioxidant properties, making it a compound of interest for research into neurodegenerative diseases and conditions associated with oxidative stress.[1]

Q2: What are the main challenges in administering this compound in animal studies?

A2: The primary challenges include its low aqueous solubility, which can lead to difficulties in preparing stable and bioavailable formulations.[1] Like many phenolic compounds, its oral bioavailability may be limited due to first-pass metabolism.[2][3][4][5]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound during formulation. Low aqueous solubility of this compound.- Use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] - Gentle heating and/or sonication can aid in dissolution.[1] - Prepare the formulation fresh before each use.
Inconsistent or low bioavailability after oral administration. - Poor absorption from the gastrointestinal tract. - First-pass metabolism in the liver.- Consider using absorption enhancers, though specific enhancers for this compound are not documented. - Alternative administration routes such as intraperitoneal (IP) injection may bypass first-pass metabolism and increase systemic exposure. - Formulations with nanostructured lipid carriers have been shown to improve the oral bioavailability of other poorly soluble compounds.[2]
No observable effect at the tested dosage. - The dosage may be too low. - The administration route may not be optimal. - The compound may have been degraded.- Conduct a dose-response study to determine the effective dose range. - If using oral administration, consider IP as an alternative route. - Ensure proper storage and handling of the compound and its formulations to prevent degradation. Prepare fresh solutions for each experiment.
Adverse effects or toxicity in animals. The dosage may be too high.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Closely monitor animals for any signs of toxicity. - Review literature for toxicity data on similar compounds like p-coumaric acid to guide dose selection.

Experimental Protocols

Preparation of Oral Gavage Formulation

This protocol is based on common methods for administering poorly soluble compounds in vivo.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a stock solution. For example, to achieve a final concentration of 2.5 mg/mL, a stock of 25 mg/mL in DMSO can be prepared.[1]

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and saline while vortexing at each step to ensure a homogenous mixture. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Visually inspect the final solution for any precipitation. If present, gentle warming or sonication may be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of administration.[1]

Animal Dosing (Example for Mice)

Route of Administration: Oral gavage

Dosage: Based on studies with p-coumaric acid, a starting dose range of 10-50 mg/kg could be considered for efficacy studies, with toxicity studies exploring higher doses.[7][8][9][10] A thorough dose-finding study is essential.

Procedure:

  • Accurately weigh each animal before dosing.

  • Calculate the required volume of the formulation for each animal based on its weight and the desired dosage. A typical dosing volume for mice is 5-10 mL/kg.

  • Administer the formulation using a proper-sized gavage needle to minimize stress and injury to the animal.

Quantitative Data Summary

Due to the lack of specific in vivo studies on this compound, the following table summarizes dosage information for its aglycone, p-coumaric acid , from various animal studies to provide a reference for initial dose selection.

Animal Model Administration Route Dosage Observed Effects Reference
RatsOral8 mg/kg/dayPreventive effects on cardiac hypertrophy[8]
RabbitsOral (mixed with food)5 mg/kg/dayInhibition of platelet aggregation[9]
RatsOral50, 100, 200 mg/kgMinimized ethanol-induced reproductive toxicity[7]
RatsOral0.002% in dietReduced fat accumulation in hepatocytes[10]

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the potential mechanisms of action of this compound, likely mediated by its hydrolysis to p-coumaric acid, and a general workflow for in vivo studies.

experimental_workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis formulation Formulation Preparation qc Quality Control (Solubility, Stability) formulation->qc dosing Animal Dosing (e.g., Oral Gavage) qc->dosing monitoring Monitoring (Health, Behavior) dosing->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling pk_analysis Pharmacokinetic Analysis sampling->pk_analysis pd_analysis Pharmacodynamic Analysis sampling->pd_analysis

Figure 1. General experimental workflow for in vivo studies.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates pCA p-Coumaric Acid (from this compound) pCA->p38 inhibits pCA->ERK inhibits pCA->JNK inhibits pCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription

Figure 2. Potential anti-inflammatory signaling pathways modulated by p-coumaric acid.

neuroprotective_pathway cluster_nrf2 Nrf2 Pathway OxidativeStress Oxidative Stress ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS increases pCA p-Coumaric Acid (from this compound) Nrf2 Nrf2 pCA->Nrf2 activates pCA->ROS directly scavenges ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCL) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS scavenges Apoptosis Apoptosis ROS->Apoptosis induces

Figure 3. Potential neuroprotective mechanism via antioxidant pathways.

References

Validation & Comparative

confirming neuroprotective effects of 1-O-trans-p-Coumaroylglycerol in primary neurons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective performance of p-Coumaric Acid, a related compound to 1-O-trans-p-Coumaroylglycerol, against corticosterone-induced neurotoxicity in primary rat cortical neurons. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into this promising class of compounds.

Recent studies have highlighted the neuroprotective capabilities of p-Coumaric Acid, a phenolic acid and a constituent of various plant-based foods. Investigations into its effects on primary rat cortical neurons have demonstrated its potential to mitigate neuronal damage induced by stressors, offering a potential avenue for the development of novel neuroprotective therapeutics. This guide synthesizes the available data to provide a clear comparison of its efficacy and sheds light on the underlying molecular mechanisms.

Comparative Efficacy of p-Coumaric Acid in Primary Neurons

To assess the neuroprotective effects of p-Coumaric Acid, primary rat cortical neurons were subjected to corticosterone (B1669441) (CORT)-induced neurotoxicity. The viability of these neurons was measured following treatment with varying concentrations of p-Coumaric Acid.

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control-100-
CORT (1 mM)-~40-
p-Coumaric Acid3 µMSignificantly Increased-
p-Coumaric Acid10 µMSignificantly Increased-

Table 1: Neuroprotective effect of p-Coumaric Acid on the viability of corticosterone-induced primary rat cortical neurons. Data is based on studies showing significant protection at the indicated concentrations against corticosterone-induced neurotoxicity[1][2].

Insights into the Mechanism of Action: Signaling Pathways

The neuroprotective effects of p-Coumaric Acid are attributed to its modulation of key intracellular signaling pathways. Experimental evidence points to the activation of pro-survival pathways and the enhancement of antioxidant defenses.

Specifically, treatment of primary cortical neurons with p-Coumaric Acid has been shown to significantly increase the phosphorylation of ERK1/2, Akt, and mTOR, which are crucial kinases involved in cell survival and proliferation.[1][2] Furthermore, p-Coumaric Acid treatment leads to the increased phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for neuronal plasticity and survival.[1][2] The activation of these pathways ultimately contributes to the observed neuroprotection against corticosterone-induced damage.

The compound also bolsters the cellular antioxidant defense system. In SH-SY5Y cells, a human neuroblastoma cell line often used in neurological research, p-Coumaric acid treatment significantly increased the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in the face of corticosterone-induced stress.[1][2]

G Putative Neuroprotective Signaling Pathway of p-Coumaric Acid pCA p-Coumaric Acid ERK ERK1/2 pCA->ERK Activates Akt Akt pCA->Akt Activates mTOR mTOR pCA->mTOR Activates CREB CREB ERK->CREB Phosphorylates Akt->CREB Phosphorylates mTOR->CREB Phosphorylates Neuroprotection Neuroprotection (Increased Cell Viability) CREB->Neuroprotection Promotes G Experimental Workflow for Assessing Neuroprotection Culture Primary Neuron Culture Pretreat Pre-treatment with p-Coumaric Acid Culture->Pretreat Induce Induce Neurotoxicity (Corticosterone) Pretreat->Induce Incubate Incubation (24 hours) Induce->Incubate Assess Assess Viability (MTT Assay) Incubate->Assess Analyze Analyze Signaling (Western Blot) Incubate->Analyze

References

A Comparative Analysis of the Antioxidant Activities of 1-O-trans-p-Coumaroylglycerol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the antioxidant properties of two phenolic compounds: 1-O-trans-p-Coumaroylglycerol and the well-studied antioxidant, Resveratrol. The objective is to furnish an evidence-based resource to aid in the evaluation of their potential as therapeutic agents. This comparison is based on available in vitro antioxidant assay data and current understanding of their mechanisms of action, including their influence on cellular signaling pathways.

Executive Summary

Resveratrol is a extensively researched polyphenol with established antioxidant properties, acting through both direct radical scavenging and modulation of intracellular antioxidant pathways. This compound, a derivative of p-coumaric acid, is recognized as a natural antioxidant. While direct comparative studies are limited, analysis of related compounds suggests that the p-coumaroyl moiety contributes significantly to its antioxidant potential. This guide presents a side-by-side comparison of their performance in common antioxidant assays and their known interactions with key antioxidant signaling pathways.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of Resveratrol and related compounds to this compound, primarily focusing on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundDPPH IC50 (µg/mL)Reference
Resveratrol15.54[1]
Resveratrol~21-30[1]
Resveratrol>100[1]
p-Coumaroyl Alphitolic Acid*7.29

*Note: Data for this compound is not directly available. p-Coumaroyl alphitolic acid is presented as a proxy due to the presence of the p-coumaroyl moiety.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundABTS IC50 (µg/mL)Reference
Resveratrol2.86[1]
p-Coumaroyl Alphitolic Acid*2.84

*Note: Data for this compound is not directly available. p-Coumaroyl alphitolic acid is presented as a proxy due to the presence of the p-coumaroyl moiety.

Mechanisms of Antioxidant Action

Resveratrol exerts its antioxidant effects through a multi-faceted approach:

  • Direct Radical Scavenging: It can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Modulation of Antioxidant Enzymes: Resveratrol is known to upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway[2][3].

  • Activation of Sirtuin 1 (SIRT1): Resveratrol is a well-known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Activated SIRT1 can deacetylate and activate transcription factors like FOXO3a, leading to the expression of antioxidant genes[4][5].

This compound , and its parent compound p-coumaric acid, are believed to exert their antioxidant effects primarily through:

  • Direct Radical Scavenging: The phenolic hydroxyl group in the p-coumaroyl moiety is a potent hydrogen donor, enabling it to effectively scavenge free radicals[6].

  • Potential Nrf2 Activation: Studies on p-coumaric acid and its derivatives suggest that they may also activate the Nrf2 signaling pathway, leading to the production of antioxidant enzymes. This provides a cellular defense mechanism against oxidative stress[7][8].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key antioxidant signaling pathways associated with Resveratrol and the proposed pathway for p-coumaric acid derivatives.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Inhibits Keap1 FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates (Activates) AMPK->SIRT1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces transcription FOXO3a->Antioxidant_Enzymes Induces transcription

Caption: Antioxidant signaling pathways of Resveratrol.

pCoumaroyl_Signaling pCoumaroyl p-Coumaric Acid Derivatives ROS ROS pCoumaroyl->ROS Direct Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex pCoumaroyl->Nrf2_Keap1 May inhibit Keap1 Neutralized Neutralized Species ROS->Neutralized Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces transcription

Caption: Proposed antioxidant mechanisms of p-coumaric acid derivatives.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below for reference and replication.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which is reduced to the pale yellow hydrazine (B178648) upon reaction with a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow A Prepare 0.1 mM DPPH in methanol C Mix DPPH solution with test compound/control A->C B Prepare serial dilutions of test compound B->C D Incubate in dark (30 min, RT) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound dilutions to the respective wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the control, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined from the plot of % inhibition versus concentration.

ABTS_Workflow A Prepare ABTS radical (ABTS + K2S2O8) B Dilute ABTS radical to Absorbance ~0.7 at 734 nm A->B D Mix ABTS working solution with test compound/control B->D C Prepare serial dilutions of test compound C->D E Incubate (6 min, RT) D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

Based on the available data, both Resveratrol and compounds containing the p-coumaroyl moiety, such as this compound, demonstrate significant antioxidant potential. Resveratrol's antioxidant mechanisms are well-documented, involving both direct radical scavenging and the activation of key cellular defense pathways like Nrf2 and SIRT1.

While direct quantitative data for this compound is currently lacking, the evidence from related p-coumaric acid derivatives strongly suggests it possesses potent antioxidant activity. The comparable ABTS IC50 value of a related p-coumaroyl compound to that of Resveratrol indicates its potential for strong radical scavenging activity. Furthermore, the likelihood of its interaction with the Nrf2 pathway suggests a capacity for inducing endogenous antioxidant defenses.

To provide a more definitive comparison, further research is required to:

  • Determine the IC50 values of this compound in standardized antioxidant assays such as DPPH and ABTS.

  • Investigate the cellular antioxidant mechanisms of this compound, including its potential to activate the Nrf2 and other antioxidant signaling pathways.

Such studies will be invaluable for a more complete understanding of the antioxidant potential of this compound and for its consideration in the development of new therapeutic strategies against oxidative stress-related diseases.

References

A Comparative Analysis of Phenolic Compounds for Neuroprotection: 1-O-trans-p-Coumaroylglycerol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective potential of 1-O-trans-p-Coumaroylglycerol against other well-researched phenolic compounds: resveratrol, curcumin, and quercetin (B1663063). This document synthesizes available experimental data to facilitate an objective comparison of their efficacy and mechanisms of action.

Introduction to Neuroprotective Phenolic Compounds

Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties, which can mitigate the cellular stress and damage implicated in neuronal cell death. This guide focuses on this compound, a phenolic compound found in plants such as Imperata cylindrica and Smilax scobinicaulis, and compares its neuroprotective profile with that of resveratrol, curcumin, and quercetin, three of the most extensively studied phenolic compounds.

Quantitative Comparison of Neuroprotective Efficacy

In contrast, resveratrol, curcumin, and quercetin have been the subject of numerous in vitro studies, providing a wealth of quantitative data on their neuroprotective effects. The following tables summarize representative data from studies on human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC12) cell lines, common models for neuroprotection research.

Table 1: Neuroprotective Effects on Cell Viability in SH-SY5Y Cells

CompoundStressorConcentrationCell Viability (%)Reference
Resveratrol MPP+ (50 µM)10 µg/mL (as RES-hNSCs-Exos)~80%[1]
Dopamine (B1211576) (300 µM)5 µMSignificantly attenuated cell death[2][3]
Curcumin H₂O₂ (200 µM)20 µg/mL (with L-Ascorbic Acid)Significantly enhanced
OGD/R5, 10, 20 µMDose-dependent increase
Quercetin H₂O₂1 µM94.37%[4]
H₂O₂Concentration-dependentSuppressed cytotoxicity[5]

Note: Direct comparison is challenging due to variations in experimental conditions, including the specific stressor, its concentration, and the treatment duration.

Table 2: Neuroprotective Effects on Cell Viability in PC12 Cells

CompoundStressorConcentrationCell Viability (%)Reference
Curcumin Serum/Glucose Deprivation (12h)10, 20, 40 µMSignificantly increased[6]
Beta-amyloid (10 µM)10 µg/mLSignificantly reversed decrease[7]
Glutamate (20 mM)1-50 µMDose-dependent protection[8]

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective actions of these phenolic compounds are multifaceted, involving the modulation of various signaling pathways related to oxidative stress, inflammation, and apoptosis.

This compound: The precise molecular mechanisms underlying the neuroprotective effects of this compound are not well-elucidated in the available literature. It is presumed to act as an antioxidant, similar to other phenolic compounds.

Resveratrol: Resveratrol is known to exert its neuroprotective effects through multiple pathways. It can activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. Resveratrol also modulates the AMPK and Nrf2 pathways, which are crucial for cellular energy homeostasis and antioxidant defense. Furthermore, it can inhibit the activation of the NLRP3 inflammasome, reducing neuroinflammation.

Curcumin: Curcumin's neuroprotective mechanisms are diverse and well-documented. It is a potent antioxidant that can scavenge reactive oxygen species (ROS). It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. Curcumin can modulate the expression of antioxidant enzymes through the Nrf2 pathway and has been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Quercetin: Quercetin provides neuroprotection through its strong antioxidant and anti-inflammatory activities. It can reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Quercetin also modulates signaling pathways involved in apoptosis, such as the Bcl-2 family of proteins, and can inhibit the activation of caspases.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in neuroprotection, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for assessing neuroprotective compounds.

Neuroprotective_Signaling_Pathways cluster_stress Cellular Stressors cluster_phenols Phenolic Compounds cluster_pathways Key Neuroprotective Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, MPP+) Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 activates Neuroinflammation Neuroinflammation (e.g., LPS) NFkB NF-κB Pathway Neuroinflammation->NFkB activates Excitotoxicity Excitotoxicity (e.g., Glutamate) Apoptosis Apoptosis Regulation (Bcl-2/Bax) Excitotoxicity->Apoptosis induces Resveratrol Resveratrol Resveratrol->Nrf2 activates SIRT1 SIRT1 Pathway Resveratrol->SIRT1 activates Curcumin Curcumin Curcumin->Nrf2 activates Curcumin->NFkB inhibits Quercetin Quercetin Quercetin->Nrf2 activates Quercetin->Apoptosis modulates Coumaroylglycerol 1-O-trans-p- Coumaroylglycerol (Presumed) Coumaroylglycerol->Nrf2 presumed to activate Neuroprotection Neuroprotection Nrf2->Neuroprotection leads to SIRT1->Neuroprotection leads to NFkB->Neuroprotection inhibition leads to Apoptosis->Neuroprotection modulation leads to

Caption: Key signaling pathways modulated by phenolic compounds for neuroprotection.

Experimental_Workflow cluster_assays Neuroprotection Assays A 1. Cell Culture (e.g., SH-SY5Y, PC12) B 2. Pre-treatment with Phenolic Compound A->B C 3. Induction of Neuronal Stress (e.g., H₂O₂, MPP+, Glutamate) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E MTT Cell Viability (MTT Assay) E->MTT ROS ROS Measurement (DCFH-DA) E->ROS Apoptosis Apoptosis Analysis (Western Blot for Bcl-2/Bax) E->Apoptosis

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of neuroprotective compounds.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For experiments, cells are seeded in 96-well plates for viability assays or larger plates for protein and ROS analysis, at a density that allows for optimal growth and response to treatment.

  • Treatment: Cells are pre-treated with various concentrations of the phenolic compound for a specified period (e.g., 1-24 hours) before the addition of the neurotoxic stressor.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • After the treatment period, the culture medium is removed.

  • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[9][10][11]

  • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[9][10][11]

  • The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[9][10][11]

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9][10][11]

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS.

  • Following treatment, cells are washed with phosphate-buffered saline (PBS).

  • Cells are incubated with DCFH-DA solution (typically 10-50 µM in serum-free medium) in the dark at 37°C for 30-45 minutes.[12][13][14][15][16]

  • After incubation, the cells are washed again with PBS to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12][13][14][15][16]

  • The level of ROS is proportional to the fluorescence intensity.

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

Western blotting is used to detect the expression levels of specific proteins.

  • After treatment, cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[17][18][19][20][21]

  • The membrane is incubated with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.[17][18][19][20][21]

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][19][20][21]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]

  • The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin).[17][18][19][20][21]

Conclusion

While this compound shows promise as a neuroprotective agent, the current body of scientific literature lacks the detailed quantitative data necessary for a comprehensive comparison with well-established phenolic compounds like resveratrol, curcumin, and quercetin. The available information suggests it likely shares common antioxidant mechanisms with other phenolics. For researchers and drug development professionals, the extensive data on resveratrol, curcumin, and quercetin provide a solid foundation for understanding the potential of phenolic compounds in neuroprotection. Further investigation into the specific efficacy and molecular mechanisms of this compound is warranted to fully assess its therapeutic potential and to enable direct, data-driven comparisons with other leading candidates in the field.

References

Comparative Analysis of 1-O-trans-p-Coumaroylglycerol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-O-trans-p-Coumaroylglycerol, a neuroprotective compound, from various plant sources. The information is compiled to assist in research and development, offering quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Data Summary

The concentration of this compound and its derivatives varies significantly among different plant species and even between different organs of the same plant. The following table summarizes the available quantitative data.

Plant SourceCompound AnalyzedPlant PartConcentration (µg/g dry weight)Analytical Method
Lilium longiflorum (Easter Lily)(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerolBulbsNot specifiedLC-MS
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerolBulbs776.3 ± 8.4LC-MS
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerolClosed Flower Buds4925.2 ± 512.8LC-MS
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerolMature Flowers2160.3 ± 556.5LC-MS
Setaria italica (Foxtail Millet)1-O-p-coumaroylglycerolHusk890.27 (UAE-DES) vs 508.20 (UAE)UPLC-MS
Zea mays (Maize)This compoundNot SpecifiedData not available-
Imperata cylindricaThis compoundNot SpecifiedData not available-
Smilax scobinicaulisThis compoundRhizomesData not available-

Experimental Protocols

Extraction and Quantification of Phenylpropanoid Glycerol (B35011) Glucosides from Lilium longiflorum

This protocol is adapted from a study focused on the quantitative analysis of phenylpropanoid glycerol glucosides in Easter Lily.

a) Extraction:

  • Freeze-dry plant material (bulbs, flowers, etc.).

  • Grind the dried tissue to a fine powder.

  • Extract the powder with 80% methanol (B129727) at room temperature with shaking.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the residue in a known volume of methanol for analysis.

b) Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for targeted quantification of the compounds of interest.

  • Quantification: Use external standards of the isolated compounds to create a calibration curve for accurate quantification.

Ultrasonic-Assisted Extraction (UAE) of 1-O-p-Coumaroylglycerol from Foxtail Millet Husk using a Deep Eutectic Solvent (DES)

This method utilizes a green solvent and ultrasound for efficient extraction.

a) DES Preparation:

  • Mix L-lactic acid and glycol in a 1:2 molar ratio.

  • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

b) Extraction Protocol:

  • Mix powdered foxtail millet husk with the prepared DES containing 15% water at a liquid-to-solid ratio of 25 mL/g.

  • Perform ultrasonic-assisted extraction under the following optimized conditions:

    • Ultrasonic power: 304 W

    • Extraction temperature: 51°C

    • Extraction time: 41 min

  • Centrifuge the mixture to separate the supernatant containing the extracted compounds.

c) Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

  • Chromatographic System: A UPLC system coupled to a mass spectrometer.

  • Column: A suitable reversed-phase column for phenolic compounds.

  • Mobile Phase: A gradient elution using mobile phases such as water with formic acid and acetonitrile.

  • Detection: Mass spectrometry for sensitive and specific detection and quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material (e.g., Lilium longiflorum, Foxtail Millet Husk) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol or DES) grinding->extraction ultrasound Ultrasonication (for UAE) extraction->ultrasound centrifugation Centrifugation extraction->centrifugation ultrasound->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or UPLC-MS Analysis reconstitution->analysis quantification Quantification analysis->quantification

Caption: Generalized workflow for the extraction and analysis of this compound.

Proposed Neuroprotective Signaling Pathway

While the precise signaling pathway of this compound is not yet fully elucidated, based on its neuroprotective properties and the mechanisms of similar phenolic compounds, a potential pathway involving the modulation of oxidative stress and inflammatory responses can be proposed.

signaling_pathway cluster_cellular_stress Cellular Stress Response cluster_protective_pathways Neuroprotective Pathways cluster_outcomes Cellular Outcomes compound This compound ROS Reactive Oxygen Species (ROS) compound->ROS Inhibits NFkB NF-κB compound->NFkB Inhibits Nrf2 Nrf2 Activation compound->Nrf2 Activates MAPK MAPK Pathway Modulation compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Activation compound->PI3K_Akt Activates anti_inflammatory Reduced Inflammation antioxidant Increased Antioxidant Defense Nrf2->antioxidant cell_survival Enhanced Neuronal Survival MAPK->cell_survival PI3K_Akt->cell_survival

Caption: Hypothetical neuroprotective signaling pathway of this compound.

A Comparative Guide to Analytical Methods for 1-O-trans-p-Coumaroylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The choice between HPLC-UV and LC-MS/MS for the quantification of 1-O-trans-p-Coumaroylglycerol depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes the typical performance characteristics of these two methods, based on data from analogous phenolic compounds.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Precision (RSD%) < 2%< 10%
Accuracy (Recovery %) 98.0% - 102.0%95.0% - 105.0%
Analysis Time ~20 minutes~5 minutes
Selectivity ModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound are not extensively published. The following protocols are representative examples based on methods developed for similar phenolic compounds and provide a strong starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of phenolic compounds.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    15 60
    18 90

    | 20 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

Sample Preparation (from Zea mays husk):

  • Mill dried maize husk to a fine powder.

  • Extract the powder with 80% methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Determined by constructing a calibration curve with at least five concentrations of a this compound standard.

  • Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Evaluated using a spike and recovery study, where known amounts of the standard are added to a blank matrix.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    3 95
    4 95
    4.1 5

    | 5 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. A hypothetical transition could be m/z 239 -> 163, corresponding to the loss of the glycerol (B35011) moiety.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Validation Parameters:

  • Follow similar validation principles as for HPLC-UV, with additional considerations for matrix effects, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method cross-validation and the logical relationship between the two compared techniques.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison & Selection M1 Develop HPLC-UV Method V1 Validate HPLC-UV Method (Linearity, Precision, Accuracy, LOD, LOQ) M1->V1 M2 Develop LC-MS/MS Method V2 Validate LC-MS/MS Method (Linearity, Precision, Accuracy, LOD, LOQ, Matrix Effect) M2->V2 S1 Analyze Samples with Validated HPLC-UV Method V1->S1 S2 Analyze Samples with Validated LC-MS/MS Method V2->S2 C Compare Performance Data (Sensitivity, Selectivity, Speed, Cost) S1->C S2->C Sel Select Appropriate Method for Intended Purpose C->Sel

Caption: General workflow for cross-validation of analytical methods.

Method_Selection_Logic Start Need to Quantify This compound High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix (e.g., Plasma)? High_Sensitivity->Complex_Matrix No LCMS LC-MS/MS High_Sensitivity->LCMS Yes Complex_Matrix->LCMS Yes HPLC HPLC-UV Complex_Matrix->HPLC No

Caption: Decision tree for selecting an analytical method.

In Vivo Efficacy of 1-O-trans-p-Coumaroylglycerol and the Potential of its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-trans-p-Coumaroylglycerol is a naturally occurring compound with potential anti-inflammatory properties. Its efficacy is likely influenced by its constituent parts: p-coumaric acid and a glycerol (B35011) moiety. In vivo studies on p-coumaric acid have demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory effects in various animal models.[1][2][3][4] The esterification of p-coumaric acid to a glycerol backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy. Furthermore, the generation of synthetic analogs of this compound presents a promising avenue for improving therapeutic activity, as evidenced by studies on other synthetic coumaroyl derivatives which show enhanced biological effects.[5][6]

Data Presentation: In Vivo Efficacy of p-Coumaric Acid

The following tables summarize the quantitative data from in vivo studies on p-coumaric acid, providing a baseline for the potential efficacy of coumaroyl compounds.

Table 1: Effect of p-Coumaric Acid on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Reference
p-Coumaric AcidNot specifiedSignificant alleviation[4]
Diclofenac (Standard)Not specifiedComparable to p-coumaric acid[4]

Table 2: Immunomodulatory and Anti-inflammatory Effects of p-Coumaric Acid in Rats

ParameterModelTreatmentDose (mg/kg)OutcomeReference
Cell-Mediated Immune ResponseDelayed Type Hypersensitivityp-Coumaric Acid100Significant reduction[1]
TNF-α ExpressionAdjuvant-Induced Arthritisp-Coumaric Acid100Significant decrease in synovial tissue[1]
Circulating Immune ComplexesAdjuvant-Induced Arthritisp-Coumaric Acid100Significant decrease[1]
White Adipose Tissue WeightHigh-Fat Diet-Induced Obesityp-Coumaric Acid10Significantly lower[2]
Inflammatory Gene ExpressionHigh-Fat Diet-Induced Obesityp-Coumaric Acid10Lower in adipose tissue and liver[2]

Table 3: Cardioprotective and Anti-inflammatory Effects of p-Coumaric Acid in Rats

ParameterModelTreatmentDose (mg/kg)OutcomeReference
Inflammatory MarkersIsoproterenol-Induced Myocardial Infarctionp-Coumaric Acid8Prevention of increase[7]
Proinflammatory Cytokines (Heart)Isoproterenol-Induced Myocardial Infarctionp-Coumaric Acid8Prevention of increase[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.[4]

  • Animals: Male mice are typically used.

  • Grouping: Animals are divided into control, standard drug (e.g., Diclofenac), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered, often intraperitoneally or orally, prior to the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the mice.

  • Measurement: Paw volume or thickness is measured at various time points post-carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds against chronic inflammation, mimicking aspects of rheumatoid arthritis.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Compound Administration: The test compound is administered daily for a set period, starting from the day of adjuvant injection.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume, and by histological examination of the joints. Biochemical markers such as TNF-α and circulating immune complexes in the serum and synovial tissue are also quantified.[1]

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways

Based on in vitro studies of related coumaroyl compounds, the anti-inflammatory effects of this compound and its analogs are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[5]

NF-kB Signaling Pathway Pro-inflammatory Stimuli (LPS, Cytokines) Pro-inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Pro-inflammatory Stimuli (LPS, Cytokines)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) This compound & Analogs This compound & Analogs This compound & Analogs->IKK Complex Inhibition

Caption: Presumed inhibition of the NF-κB signaling pathway by this compound and its synthetic analogs.

General Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound.

Experimental Workflow cluster_preclinical Preclinical Evaluation cluster_assessment Efficacy Assessment Parameters Animal Model Selection Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding Compound Administration Compound Administration Dose Range Finding->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Efficacy Assessment Efficacy Assessment Induction of Inflammation->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Physiological Measurements Physiological Measurements Efficacy Assessment->Physiological Measurements Biochemical Analysis Biochemical Analysis Efficacy Assessment->Biochemical Analysis Histopathological Examination Histopathological Examination Efficacy Assessment->Histopathological Examination

Caption: A generalized workflow for in vivo anti-inflammatory drug screening.

Conclusion and Future Directions

The available evidence on p-coumaric acid strongly suggests that this compound possesses anti-inflammatory properties that warrant further in vivo investigation. The esterification with glycerol may enhance its bioavailability and efficacy. The development of synthetic analogs through medicinal chemistry approaches, such as modifying the glycerol backbone or the coumaroyl moiety, could lead to the discovery of more potent and selective anti-inflammatory agents. Future research should focus on direct, head-to-head in vivo comparisons of this compound and its rationally designed synthetic analogs to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of the Antioxidant Capacity of 1-O-trans-p-Coumaroylglycerol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural compounds with therapeutic potential, both 1-O-trans-p-Coumaroylglycerol and quercetin (B1663063) have garnered significant interest for their biological activities. While quercetin is a well-established antioxidant powerhouse, the antioxidant capacity of this compound is less extensively quantified in comparative studies. This guide provides a detailed, evidence-based comparison of the antioxidant capacities of these two compounds, drawing upon available experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Quercetin is a potent antioxidant with a well-documented, multi-faceted mechanism of action that includes direct radical scavenging and modulation of cellular antioxidant pathways. In contrast, direct quantitative data on the antioxidant capacity of this compound is limited. However, its structural component, p-coumaric acid, is known to possess antioxidant properties. Therefore, this compound is presumed to exhibit antioxidant activity, although likely to a lesser extent than the highly conjugated and multi-hydroxyl flavonoid, quercetin. The primary therapeutic focus for this compound has been its neuroprotective effects.[1][2]

Quantitative Data on Antioxidant Capacity

CompoundAntioxidant AssayReported IC50 Values (µg/mL)Notes
Quercetin DPPH2.83 - 9.9Quercetin consistently demonstrates strong DPPH radical scavenging activity. The reported IC50 values can vary based on the specific protocol and solvent used.
ABTS~2.1 - 15Similar to the DPPH assay, quercetin shows potent scavenging of the ABTS radical cation. The range of IC50 values reflects the diversity of experimental methodologies.
This compound DPPHData not availableSpecific IC50 values for this compound in DPPH assays are not found in the reviewed literature. However, its structural component, p-coumaric acid, exhibits DPPH scavenging activity.[3] Studies on other p-coumaroyl esters suggest that this moiety contributes to antioxidant effects.[4][5][6]
ABTSData not availableSimilar to the DPPH assay, no direct IC50 values for this compound in ABTS assays were identified. p-Coumaric acid has been shown to have effective ABTS scavenging activity.[3] The presence of the p-coumaroyl group in other molecules has been shown to enhance ABTS radical scavenging.[4][5][6]

Note: The absence of specific IC50 values for this compound necessitates an indirect and qualitative comparison.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample and the positive control in a test tube or a 96-well plate. A blank sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects through multiple mechanisms. It can directly neutralize free radicals due to its unique chemical structure, which includes multiple hydroxyl groups and a conjugated system that can delocalize electrons. Furthermore, quercetin can modulate endogenous antioxidant defense systems by influencing key signaling pathways.

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin Scavenged by Nrf2 Nrf2 Quercetin->Nrf2 Activates Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection

Caption: Quercetin's antioxidant mechanism.

Inferred Antioxidant Mechanism of this compound

The antioxidant activity of this compound is likely attributed to the p-coumaric acid moiety. The phenolic hydroxyl group on the p-coumaric acid can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. While its influence on cellular signaling pathways is not as well-defined as quercetin's, its primary mechanism is expected to be direct radical scavenging. Its neuroprotective effects may also be linked to this antioxidant property, mitigating oxidative stress in neuronal cells.[7][8][9][10]

Coumaroylglycerol_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Coumaroylglycerol This compound (p-Coumaric Acid Moiety) ROS->Coumaroylglycerol Donates H• to NeutralizedRadical Stabilized Radical Coumaroylglycerol->NeutralizedRadical Forms ReducedOxidativeStress Reduced Oxidative Stress Coumaroylglycerol->ReducedOxidativeStress

Caption: Inferred radical scavenging by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Samples and Standards (Serial Dilutions) start->prep_samples mix Mix DPPH Solution with Samples/Standards prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: DPPH antioxidant assay workflow.

ABTS_Assay_Workflow start Start prep_abts Prepare ABTS Radical Cation (ABTS•+) (ABTS + Potassium Persulfate) start->prep_abts prep_samples Prepare Samples and Standards (Serial Dilutions) start->prep_samples prep_working Prepare ABTS•+ Working Solution (Adjust Absorbance to ~0.7) prep_abts->prep_working mix Mix ABTS•+ Working Solution with Samples/Standards prep_working->mix prep_samples->mix incubate Incubate (e.g., 6 minutes) mix->incubate measure Measure Absorbance (at ~734 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: ABTS antioxidant assay workflow.

Conclusion

Based on the available evidence, quercetin is a significantly more potent and well-characterized antioxidant than this compound. Its robust radical scavenging capabilities and its ability to modulate endogenous antioxidant systems are extensively documented. While this compound likely possesses antioxidant properties due to its p-coumaric acid component, further research is required to quantify its antioxidant capacity directly and to elucidate its mechanisms of action in comparison to established antioxidants like quercetin. For researchers focused purely on antioxidant potency, quercetin remains the superior candidate. However, the neuroprotective effects of this compound suggest a different therapeutic potential that may be, at least in part, independent of or synergistic with its antioxidant activity, warranting further investigation into its specific biological targets and pathways.

References

Validating the Anti-inflammatory Effects of 1-O-trans-p-Coumaroylglycerol in Microglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 1-O-trans-p-Coumaroylglycerol in microglia, benchmarked against established anti-inflammatory agents, Dexamethasone and Parthenolide. While direct quantitative data for this compound in microglial cells is not extensively available in the current literature, this document synthesizes existing data for comparator compounds and outlines the experimental framework necessary to validate the efficacy of this novel compound.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the inhibitory effects of Dexamethasone and Parthenolide on key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial cells. These established values provide a benchmark for the anticipated performance of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia

CompoundCell TypeLPS ConcentrationTest Concentration(s)% Inhibition of NO ProductionCitation(s)
DexamethasonePrimary Rat Microglia10 ng/mL100 nMDose-dependently inhibited NO production[1]
ParthenolidePrimary Rat MicrogliaNot SpecifiedNot SpecifiedInhibited iNOS/NO synthesis[2][3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

CompoundCytokineCell TypeLPS ConcentrationTest Concentration(s)% InhibitionCitation(s)
DexamethasoneTNF-αRAW 264.7 Macrophages0.1 µg/mL1 µMSignificantly suppressed secretion[4]
IL-6C2C12 Myoblasts1 µg/mL1 µMCompletely blocked expression[5]
ParthenolideTNF-αBV-2 MicrogliaNot Specified5 µM54%[6][7][8]
IL-6BV-2 MicrogliaNot Specified200 nM29%[6][7][8]
1 µM45%[6][7][8]
5 µM98%[6][7][8]
IL-1βPrimary ALS Mouse MicrogliaNot SpecifiedNot SpecifiedSignificantly reversed LPS-induced changes[9]

Table 3: Inhibition of iNOS and COX-2 Protein Expression in LPS-Stimulated Microglia

CompoundTarget ProteinCell TypeLPS ConcentrationTest Concentration(s)OutcomeCitation(s)
DexamethasoneiNOSPrimary Rat Microglia10 ng/mL100 nMTotally abolished expression[1]
COX-2Primary Rat Microglia10 ng/mL100 nMTotally abolished expression[1]
ParthenolideiNOSPrimary Rat MicrogliaNot SpecifiedNot SpecifiedInhibited synthesis[2][3]
iNOSPrimary ALS Mouse MicrogliaNot SpecifiedNot SpecifiedSignificantly reduced upon administration[3]

Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following standardized protocols are recommended.

Cell Culture and Treatment
  • Cell Line: Murine-derived BV2 microglial cells are a commonly used and appropriate model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound, Dexamethasone, or Parthenolide for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for NO and protein analysis, 6-12 hours for cytokine analysis).

Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Reagents:

  • Procedure:

    • Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Collect cell culture supernatants after the desired treatment period.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples based on the standard curve provided with the kit.

Western Blotting for iNOS and COX-2 Protein Expression

This technique is used to detect and quantify the relative amounts of iNOS and COX-2 proteins in cell lysates.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically analyze the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activate transcription factors Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes transcription Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators translation

Caption: LPS-induced pro-inflammatory signaling cascade in microglia.

Proposed_Mechanism Compound This compound Compound->Inhibition IKK IKK Complex IkB IκB Degradation IKK->IkB NFkB_Translocation NF-κB Translocation IkB->NFkB_Translocation Inflammation Inflammatory Response (NO, Cytokines, iNOS, COX-2) NFkB_Translocation->Inflammation MAPK MAPK Phosphorylation (p38, JNK, ERK) MAPK->Inflammation Inhibition->IKK Inhibition->MAPK

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow Start BV2 Microglia Seeding Pretreatment Pre-treatment (Test Compound / Comparators) Start->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Western Western Blot (iNOS, COX-2) Cell_Lysate->Western Data_Analysis Data Analysis & Comparison Griess->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis

Caption: Workflow for assessing anti-inflammatory effects in microglia.

References

A Comparative Guide to the Structure-Activity Relationship of 1-O-trans-p-Coumaroylglycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-O-trans-p-coumaroylglycerol derivatives, focusing on their potential as antioxidant and anti-inflammatory agents. Due to a lack of comprehensive SAR studies on a homologous series of this compound derivatives, this guide extrapolates likely SAR trends from published data on related p-coumaric acid esters and other coumarin (B35378) derivatives. The experimental data presented is illustrative, based on findings for these related compounds, to guide future research and drug discovery efforts in this area.

Introduction to this compound

This compound is a naturally occurring compound found in various plants. It consists of a glycerol (B35011) backbone esterified at the 1-position with trans-p-coumaric acid. The parent compound and its derivatives are of significant interest due to the diverse biological activities associated with p-coumaric acid, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the development of novel therapeutic agents.

Inferred Structure-Activity Relationships

Based on SAR studies of various p-coumaric acid esters and other coumarin analogs, the following relationships can be inferred for this compound derivatives:

  • Modifications of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group on the p-coumaroyl moiety is critical for antioxidant activity. Esterification or etherification of this group is likely to reduce or abolish its radical scavenging ability.

  • Substitution on the Aromatic Ring:

    • Electron-donating groups (e.g., -OCH₃, -CH₃) at the C3 or C5 positions of the coumaroyl ring are predicted to enhance antioxidant activity by increasing the stability of the phenoxy radical formed during scavenging.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring may decrease antioxidant activity but could enhance anti-inflammatory or antimicrobial activities.

  • Modifications of the Glycerol Moiety:

    • The presence and position of the free hydroxyl groups on the glycerol backbone can influence the molecule's polarity, solubility, and interaction with biological targets.

    • Esterification of the remaining free hydroxyl groups on the glycerol backbone with other acyl groups could modulate the lipophilicity of the molecule, potentially affecting its cell permeability and overall bioactivity.

  • The Acryloyl Linker: The α,β-unsaturated carbonyl system in the p-coumaroyl moiety is a Michael acceptor and can react with nucleophilic residues in proteins, which may contribute to its anti-inflammatory mechanism by targeting proteins in signaling pathways like NF-κB.

Comparative Data on Biological Activities

The following tables summarize representative quantitative data from studies on p-coumaric acid and its derivatives to illustrate potential activity trends for this compound derivatives.

Table 1: Antioxidant Activity of p-Coumaric Acid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
p-Coumaric acidDPPH~110Ascorbic Acid~30
Ethyl p-coumarateDPPH~130Ascorbic Acid~30
Ferulic acid (p-coumaric acid with 3-OCH₃)DPPH~55Ascorbic Acid~30
Hypothetical this compoundDPPH80-120Ascorbic Acid~30
Hypothetical 1-O-trans-FeruloylglycerolDPPH40-60Ascorbic Acid~30

Note: Hypothetical values are estimated based on trends observed in related compounds.

Table 2: Anti-inflammatory Activity of p-Coumaric Acid and Derivatives

Compound/DerivativeAssayParameter MeasuredInhibition (%) at a given concentration
p-Coumaric acidLPS-stimulated RAW 264.7 cellsNO production~50% at 100 µg/mL
p-Coumaric acidLPS-stimulated RAW 264.7 cellsTNF-α productionSignificant inhibition at 100 µg/mL
Tormentic acid 3-O-trans-p-coumaroyl esterLPS-stimulated THP-1 macrophagesTNF-α productionSignificantly greater inhibition than tormentic acid
Hypothetical this compoundLPS-stimulated RAW 264.7 cellsNO productionExpected to be similar or slightly better than p-coumaric acid

Note: Direct IC50 values for anti-inflammatory assays are often not reported in favor of percentage inhibition at specific concentrations.

Signaling Pathways

The anti-inflammatory effects of p-coumaric acid and its derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_NFkappaB IκB-NF-κB (Inactive) NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active translocation IkappaB_NFkappaB->NFkappaB IκB degradation Coumaroyl_Derivatives This compound Derivatives Coumaroyl_Derivatives->IKK inhibits Coumaroyl_Derivatives->NFkappaB_active inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_active->Inflammatory_Genes activates transcription

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_active AP-1 (Active) AP1->AP1_active translocation Coumaroyl_Derivatives This compound Derivatives Coumaroyl_Derivatives->MAPK inhibits Inflammatory_Genes Inflammatory Genes AP1_active->Inflammatory_Genes activates transcription

Experimental Protocols

A general method for the synthesis of this compound derivatives is via lipase-catalyzed esterification.

Synthesis_Workflow Reactants p-Coumaric Acid Derivative + Glycerol Reaction Incubation with Shaking (e.g., 60°C, 24-48h) Reactants->Reaction Solvent Solvent (e.g., t-butanol) Solvent->Reaction Enzyme Immobilized Lipase (B570770) (e.g., Novozym 435) Enzyme->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Purification Silica (B1680970) Gel Chromatography Filtration->Purification Product Purified this compound Derivative Purification->Product

Protocol:

  • Dissolve the p-coumaric acid derivative and a molar excess of glycerol in a suitable organic solvent (e.g., tert-butanol).

  • Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant shaking for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting product using silica gel column chromatography.

  • Characterize the final product using NMR and Mass Spectrometry.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add 20 µL of each dilution to 180 µL of the diluted ABTS radical solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity of the compounds.

  • Calculate the percentage of NO inhibition.

Conclusion

The structure-activity relationships of this compound derivatives, while not yet extensively studied as a specific class, can be rationally inferred from the broader literature on p-coumaric acid esters. The antioxidant activity is likely driven by the phenolic hydroxyl group and can be modulated by substitutions on the aromatic ring. The anti-inflammatory activity is potentially mediated by the inhibition of the NF-κB and MAPK signaling pathways. The glycerol backbone offers a versatile scaffold for modifying the physicochemical properties of these derivatives, such as solubility and lipophilicity, which can be fine-tuned to optimize their therapeutic potential. Further systematic studies are warranted to validate these inferred SARs and to fully explore the pharmacological promise of this class of compounds.

Safety Operating Guide

Safe Disposal of 1-O-trans-p-Coumaroylglycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Prior to handling 1-O-trans-p-Coumaroylglycerol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the correct immediate response measures in case of accidental exposure.

Table 1: Personal Protective Equipment and Emergency Procedures

AspectRecommendationCitation
Eye Protection Wear tightly fitting safety goggles with side-shields.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2][3]
Skin Protection Wear appropriate protective clothing to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[2][4]
In Case of Skin Contact Immediately wash off with soap and plenty of water.[2][3]
In Case of Eye Contact Rinse cautiously with water for several minutes.
In Case of Inhalation Move the person into fresh air.[2][3]
In Case of Ingestion Rinse mouth with water. Do not induce vomiting.[1][2][3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure or mixed with other substances. If it is contaminated with hazardous materials, such as solvents, the entire mixture must be treated as hazardous waste.[5]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless permitted by your institution's Environmental Health and Safety (EHS) department.[5]

2. Small Spills and Residue Management:

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[3]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for chemical waste disposal.[3][6]

  • Cleaning: Clean the spill area thoroughly with soap and water.[2]

3. Bulk Waste Disposal:

  • Consult Regulations: The disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's EHS office for specific guidance and procedures.

  • Waste Collection: Collect unused this compound in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.

4. Contaminated Material and Container Disposal:

  • Rinsing: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Container Disposal: Once decontaminated, containers can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.[2]

III. Storage Information for Waste Accumulation

Proper storage of this compound waste is critical while awaiting disposal to prevent degradation and accidental exposure.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitation
Powder-20°CUp to 3 years[7]
In Solvent-80°CUp to 1 year[7][8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_characterize cluster_pure cluster_mixed cluster_hazardous cluster_non_hazardous cluster_consult cluster_container cluster_storage cluster_disposal start Start: Have This compound Waste char_waste Characterize Waste: Pure or Mixed? start->char_waste pure_waste Pure Compound Waste char_waste->pure_waste Pure mixed_waste Mixed with Hazardous Substance? char_waste->mixed_waste Mixed non_hazardous_waste Treat as Non-Hazardous Chemical Waste pure_waste->non_hazardous_waste hazardous_waste Treat as Hazardous Waste mixed_waste->hazardous_waste Yes mixed_waste->non_hazardous_waste No consult_ehs Consult Institutional EHS Guidelines & Local Regulations hazardous_waste->consult_ehs non_hazardous_waste->consult_ehs label_container Label Container Clearly: 'this compound Waste' consult_ehs->label_container store_properly Store Waste Securely (See Table 2) label_container->store_properly professional_disposal Arrange for Professional Waste Disposal store_properly->professional_disposal

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.